2-Amino-6-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2-amino-6-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZAAZUENSWIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624837 | |
| Record name | 2-Amino-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151585-95-4 | |
| Record name | 2-Amino-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-methoxybenzaldehyde (CAS 151585-95-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key building block in synthetic organic chemistry. Its unique arrangement of an amino group, a methoxy group, and an aldehyde functionality on the benzene ring makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly quinolines and related scaffolds of significant interest in medicinal chemistry and materials science. The strategic positioning of the reactive amino and aldehyde groups allows for facile cyclization reactions, while the methoxy group can influence the electronic properties and biological activity of the resulting molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 151585-95-4 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | This compound |
| Synonyms | 6-Amino-o-anisaldehyde, 6-Formyl-2-methoxyaniline |
| Appearance | (Predicted) Pale yellow to brown solid |
| Solubility | (Predicted) Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |
Synthesis of this compound
The most direct and plausible synthetic route to this compound involves the reduction of its corresponding nitro precursor, 2-Nitro-6-methoxybenzaldehyde. This transformation is a common and generally high-yielding reaction in organic synthesis.
Synthesis of the Precursor: 2-Nitro-6-methoxybenzaldehyde
A common method for the synthesis of 2-Nitro-6-methoxybenzaldehyde starts from 2-nitrotoluene. The synthesis involves the condensation of 2-nitrotoluene with an oxalate ester followed by oxidative cleavage.
Reaction Scheme:
Caption: Synthesis of the precursor, 2-Nitro-6-methoxybenzaldehyde.
Reduction of 2-Nitro-6-methoxybenzaldehyde to this compound
The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid. This method is often preferred in laboratory settings due to its efficiency and the use of readily available and relatively inexpensive reagents.
Reaction Scheme:
Caption: Reduction of 2-Nitro-6-methoxybenzaldehyde.
Detailed Experimental Protocol (Proposed):
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Nitro-6-methoxybenzaldehyde (1.0 equivalent) and glacial acetic acid.
-
Addition of Reducing Agent: To the stirred solution, add iron powder (typically 3-5 equivalents) portion-wise to control the initial exotherm.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Dilute the filtrate with water and neutralize the acetic acid with a base such as sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford pure this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the range of 9.5-10.5 ppm. The aromatic protons will appear as a multiplet in the aromatic region (6.0-7.5 ppm). A singlet corresponding to the three protons of the methoxy group (OCH₃) would be observed around 3.8-4.0 ppm. The two protons of the amino group (NH₂) will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde group at around 190 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the methoxy group and the carbon attached to the amino group showing distinct chemical shifts. The carbon of the methoxy group will be observed around 55-60 ppm.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), and C-O stretching of the methoxy group (around 1020-1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ).
Applications in Heterocyclic Synthesis: The Friedländer Annulation
A primary application of this compound is in the synthesis of substituted quinolines via the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][2][3]
The presence of the 6-methoxy group in this compound allows for the synthesis of 8-methoxy-substituted quinolines. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1]
General Reaction Scheme for Friedländer Synthesis:
Caption: Friedländer synthesis of 8-methoxyquinolines.
Domino Nitro Reduction-Friedländer Synthesis:
A particularly efficient approach is the "domino" or "one-pot" reaction where the reduction of the nitro group and the subsequent Friedländer cyclization are carried out in the same reaction vessel without isolating the intermediate aminoaldehyde.[1][4] This method, often employing Fe/AcOH, offers a more streamlined and atom-economical route to the desired quinoline products from the corresponding nitrobenzaldehyde.[1][4]
Detailed Experimental Protocol (Proposed for Domino Reaction):
-
Setup: In a round-bottom flask, combine 2-Nitro-6-methoxybenzaldehyde (1.0 equivalent), the active methylene compound (e.g., a ketone or β-ketoester, 1.1-1.5 equivalents), and glacial acetic acid.
-
Reduction and Cyclization: Add iron powder (4-5 equivalents) to the mixture and heat to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the synthesis of this compound to isolate the final 8-methoxy-substituted quinoline product.
Safety and Handling
As a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it is crucial to handle this compound with the caution appropriate for a novel or uncharacterized chemical. General safety precautions for handling aromatic amines and aldehydes should be strictly followed.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block with significant potential in the synthesis of heterocyclic compounds, particularly 8-methoxy-substituted quinolines. While detailed experimental data for this specific compound is not extensively documented in the public domain, its synthesis via the reduction of the corresponding nitro precursor and its application in the Friedländer annulation are based on well-established and reliable organic reactions. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in drug discovery and synthetic chemistry. Further research to fully characterize this compound and explore its reactivity will undoubtedly expand its utility as a key intermediate in the development of novel functional molecules.
References
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules. [Link]
- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034.
- The Friedländer Synthesis of Quinolines. (2004). Organic Reactions.
- Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E., Jr. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2015). International Journal of Scientific & Engineering Research, 6(1).
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved January 25, 2026, from [Link].
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Friedländer synthesis. (2023, May 9). In Wikipedia. [Link]
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- 5. 2-aMino-6-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
biological activity of 2-Amino-6-methoxybenzaldehyde derivatives
An In-depth Technical Guide to the Biological Activities of 2-Amino-6-methoxybenzaldehyde Derivatives in Drug Discovery
Abstract
The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile synthetic precursor for a wide range of heterocyclic compounds with significant therapeutic potential. The strategic placement of the amino, methoxy, and aldehyde groups provides a unique combination of electronic properties and reactive handles for chemical modification. This guide offers a comprehensive technical overview of the diverse biological activities exhibited by derivatives of this core structure, with a focus on their applications in modern drug discovery. We will delve into the key therapeutic areas where these compounds have shown promise, including oncology, anti-inflammatory, and antimicrobial research. The narrative synthesizes mechanistic insights with practical, field-proven experimental protocols, providing researchers, scientists, and drug development professionals with a robust framework for advancing their own investigations into this promising class of molecules.
The this compound Scaffold: A Foundation for Bioactivity
Medicinal chemistry is fundamentally concerned with the design and synthesis of novel therapeutic agents.[1] At the heart of this endeavor lies the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The this compound core is one such scaffold. Its inherent chemical features—an electron-donating amino group, a methoxy group that enhances lipophilicity and can act as a hydrogen bond acceptor, and a highly reactive aldehyde function—make it an ideal starting point for creating diverse chemical libraries.
Derivatives are often synthesized through condensation reactions, cyclizations, and cross-coupling reactions, leading to complex heterocyclic systems like benzothiazoles, quinolines, and benzimidazoles.[1][2][3] These resulting molecules often possess enhanced biological activities, ranging from enzyme inhibition to the modulation of critical cell signaling pathways.[1][4] This guide will explore the primary areas where these derivatives have demonstrated significant biological effects.
Synthetic Pathways: From Core Scaffold to Bioactive Derivatives
The translation of a core scaffold into a biologically active derivative is a cornerstone of drug discovery. The synthesis of derivatives from this compound often involves cyclization to form fused ring systems, a common strategy to impart conformational rigidity and enhance binding affinity to protein targets.
A representative synthetic workflow for creating a benzothiazole derivative, a class of compounds noted for its anti-inflammatory and anticancer properties, is outlined below.[1][5]
Caption: General synthetic workflow for 2-amino-6-methoxybenzothiazole derivatives.
Causality in Synthesis:
-
Step 1 (Cyclization): The initial cyclization is crucial. It transforms the flexible aldehyde into a rigid bicyclic system, which is often a prerequisite for high-affinity binding to biological targets like enzyme active sites.[1]
-
Step 2 (Functionalization): The introduction of an acetate group via chloroacetylation serves as a handle for further modification. This step is a deliberate choice to enable the subsequent introduction of a diverse range of functional groups.[1]
-
Step 3 (Derivatization): The conversion to a hydrazide is a key step for generating potent bioactive molecules. Hydrazides are known pharmacophores that can form critical hydrogen bonds with protein residues, and in this case, were shown to enhance anti-inflammatory activity compared to the ester intermediate.[1]
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of amino-methoxy substituted scaffolds have emerged as potent anticancer agents by targeting fundamental cellular processes required for tumor growth and survival.
Mechanism of Action: Enzyme and Pathway Inhibition
The primary anticancer mechanisms for these derivatives revolve around the inhibition of key signaling pathways that are often dysregulated in cancer.
-
Hedgehog (Hh) Pathway Inhibition: The Hedgehog pathway is crucial in embryonic development and its aberrant activation is linked to various cancers.[4] Certain 2-methoxybenzamide derivatives have been shown to be potent inhibitors of the Smoothened (Smo) receptor, a critical component of the Hh pathway.[4] By blocking Smo, these compounds prevent the downstream activation of Gli transcription factors, which are responsible for expressing genes involved in cell proliferation and survival.[4]
-
EGFR Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, drives the proliferation and survival of cancer cells in malignancies like non-small-cell lung cancer.[5] 2-aminobenzothiazole derivatives have demonstrated robust inhibitory activity against EGFR kinase, with some compounds achieving IC50 values in the nanomolar range.[5]
Caption: Inhibition of oncogenic signaling pathways by benzaldehyde derivatives.
Quantitative Data: Anticancer Potency
The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a biological process by 50%.
| Compound Class | Target | IC50 Value | Cancer Cell Line(s) | Reference |
| 2-Methoxybenzamide Derivative | Hedgehog (Hh) Pathway | Nanomolar range | Daoy (Medulloblastoma) | [4] |
| 2-Aminobenzothiazole Derivative | EGFR Kinase | 54.0 nM | N/A (Enzymatic Assay) | [5] |
| 2-Aminobenzothiazole Derivative | VEGFR-2 Kinase | 97 nM | HT-29, PC-3, A549 | [5] |
| Benzyloxybenzaldehyde Derivative | ALDH1A3 | 0.23 µM | A549, H1299 | [6] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cells. The rationale is that metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. This step ensures cells are in a logarithmic growth phase before treatment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell blank control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding purple formazan.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through membrane stabilization and modulation of inflammatory signaling pathways.
Mechanism of Action: Membrane Stabilization and Pathway Inhibition
-
Inhibition of Hemolysis: The stabilization of red blood cell (RBC) membranes when challenged with hypotonic solutions is a well-established method to assess anti-inflammatory activity.[1] The RBC membrane is analogous to the lysosomal membrane, and its stabilization prevents the release of lysosomal enzymes that contribute to inflammatory damage. Hydrazino derivatives of 2-amino-6-methoxybenzothiazole have been shown to be potent inhibitors of hemolysis.[1]
-
Inhibition of Inflammatory Mediators: Related methoxybenzaldehyde derivatives exert their anti-inflammatory effects by suppressing the production of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[7][8] This is achieved by inhibiting the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] Mechanistically, this involves blocking the activation of transcription factors like NF-κB and signaling cascades like the MAPK pathways (ERK, JNK).[7][8]
Caption: Workflow for the in vitro anti-inflammatory hemolysis assay.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following data is from a study on 2-amino-6-methoxybenzothiazole derivatives, comparing them to the standard anti-inflammatory drug Diclofenac Sodium (DFS).[1]
| Compound/Standard | Concentration (µg/mL) | % Inhibition of Hemolysis |
| DFS (Standard) | 100 | 99.82 |
| Compound 2 (Ester) | 100 | 78.49 |
| Compound 3 (Hydrazide) | 100 | 83.77 |
This data clearly demonstrates that the hydrazide derivative (Compound 3) possesses superior membrane-stabilizing activity compared to its ester precursor (Compound 2), validating the synthetic strategy.[1]
Experimental Protocol: In Vitro Anti-hemolytic Assay
This protocol provides a validated system for assessing the membrane-stabilizing capacity of a compound.
Materials:
-
Fresh whole human blood
-
Normal Saline (0.9% NaCl)
-
Hypotonic Saline (0.25% NaCl)
-
Phosphate buffer (pH 7.4)
-
Test compounds and standard drug (Diclofenac Sodium)
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
RBC Suspension Preparation: Centrifuge fresh human blood at 3000 rpm for 10 minutes. Discard the supernatant ("buffy coat") and wash the pelleted red blood cells three times with an equal volume of normal saline. Resuspend the washed RBCs to make a 10% v/v suspension in normal saline. This washing step is critical to remove plasma proteins and other cellular components that could interfere with the assay.
-
Reaction Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the RBC suspension, and 0.5 mL of the test compound at various concentrations (e.g., 6.25 to 100 µg/mL). Prepare a control tube containing saline instead of the test compound.
-
Incubation: Incubate all tubes at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Data Acquisition: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.
-
Calculation: The percentage inhibition of hemolysis is calculated using the formula: % Inhibition = 100 * [1 - (Absorbance of Test / Absorbance of Control)]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic microbes. Benzaldehyde derivatives, including those with methoxy substitutions, have shown considerable promise as antimicrobial agents.
Mechanism of Action: Cell Membrane Disruption
The primary mechanism of antimicrobial action for many benzaldehyde derivatives is the disruption of the bacterial cell membrane.[9][10] Hydroxy- and methoxy-substituted benzaldehydes interact with the lipids and proteins on the cell surface, compromising the membrane's integrity.[10] This leads to increased permeability, leakage of essential intracellular contents like proteins and nucleic acids, and ultimately, cell death.[9][11] This mechanism is advantageous as it is less susceptible to the development of resistance compared to mechanisms that target specific enzymes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [11] |
| Copper Nanoparticles (from a Schiff base ligand) | Bacillus cereus | Not specified (strong activity) | [9] |
| Copper Nanoparticles (from a Schiff base ligand) | Pseudomonas aeruginosa | Not specified (strong activity) | [9] |
While direct MIC data for this compound derivatives is sparse in the initial search, the strong activity of structurally related compounds like 2-hydroxy-4-methoxybenzaldehyde provides a solid rationale for investigating this scaffold for antimicrobial properties.[11]
Experimental Protocol: Broth Microdilution MIC Assay
This is a standardized and widely used method for determining the MIC of a compound.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Prepare a 2X concentrated solution of the test compound and add 100 µL to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound. This creates a two-fold dilution series of the compound.
-
Inoculation: Dilute the standardized bacterial inoculum so that when 50 µL is added to each well, the final concentration is approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Outlook
The derivatives of this compound represent a versatile and highly promising scaffold for the development of new therapeutic agents. The evidence synthesized in this guide highlights their significant potential in oncology, anti-inflammatory, and antimicrobial applications. The inherent reactivity of the core structure allows for extensive chemical modification, enabling fine-tuning of activity and the exploration of structure-activity relationships (SAR).
Future research should focus on several key areas:
-
Synthesis of Diverse Libraries: Expanding the range of derivatives to explore a wider chemical space.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and off-target effects to improve safety and efficacy.
-
In Vivo Evaluation: Progressing the most potent and selective compounds from in vitro assays to preclinical animal models to assess their pharmacokinetic properties and therapeutic efficacy.
-
Exploration of New Targets: Investigating the activity of these derivatives against other disease targets, such as neurodegenerative and metabolic disorders.
By leveraging the foundational knowledge presented here, researchers are well-equipped to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- ResearchGate. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus | Request PDF.
- Benchchem. (n.d.). A Comparative Guide to the Biological Activities of 2-Methylbenzaldehyde and Benzaldehyde.
- IOSR Journal. (n.d.).
- PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
- PubMed Central. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2021). Antiallergic Activity of 6-Deoxy-2-O-methyl-6-(N-hexadecanoyl)amino-l-ascorbic Acid.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.
- ResearchGate. (2025). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
- National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- PubMed. (2011).
- PubMed Central. (n.d.).
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An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-Amino-6-methoxybenzaldehyde Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-6-methoxybenzaldehyde scaffold is a valuable building block in synthetic and medicinal chemistry, primarily serving as a precursor to a diverse range of heterocyclic compounds, most notably 8-methoxyquinolines. The strategic placement of the amino, methoxy, and aldehyde functionalities on the benzene ring imparts unique reactivity and provides a versatile platform for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound and its structural analogs. Particular emphasis is placed on the renowned Friedländer annulation for the construction of the quinoline core and the significant pharmacological potential of the resulting 8-methoxyquinoline derivatives, including their roles as anticancer and antimicrobial agents. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development, offering insights into the rationale behind synthetic strategies and the structure-activity relationships that govern the biological effects of this important class of compounds.
The this compound Core: A Gateway to Bioactive Quinolines
The this compound molecule is a trifunctional aromatic compound of significant interest in organic synthesis. Its structure, featuring an aldehyde, a primary amine, and a methoxy group in an ortho and meta arrangement, allows for a variety of chemical transformations. The electron-donating methoxy group influences the reactivity of the aromatic ring, while the proximate amino and aldehyde groups are primed for intramolecular cyclization reactions, making it an ideal starting material for the synthesis of fused heterocyclic systems.
Of paramount importance is its role as a precursor in the Friedländer synthesis , a powerful and widely utilized method for the construction of quinoline and naphthyridine ring systems.[1] The condensation of a 2-aminobenzaldehyde with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile) provides a direct and efficient route to polysubstituted quinolines.[2][3] The resulting 8-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities.[4][5]
Synthesis of the Core Scaffold: A Strategic Approach
The direct synthesis of this compound can be challenging due to the inherent reactivity and potential for self-condensation of 2-aminobenzaldehydes.[2] A more robust and commonly employed strategy involves a two-step sequence starting from a more stable precursor: the synthesis of 2-nitro-6-methoxybenzaldehyde followed by its reduction to the desired this compound.
Synthesis of 2-Nitro-6-methoxybenzaldehyde
The synthesis of the key nitro-intermediate can be achieved through various methods, with the formylation of commercially available nitrophenols being a common approach. One such method is the Reimer-Tiemann reaction.[6]
Conceptual Workflow for Precursor Synthesis:
Caption: Synthetic route to 2-nitro-6-methoxybenzaldehyde.
Reduction of 2-Nitro-6-methoxybenzaldehyde to this compound
The reduction of the nitro group to a primary amine is a critical step in accessing the reactive 2-aminobenzaldehyde scaffold. A variety of reducing agents can be employed for this transformation, with dissolving metal reductions, such as iron in acetic acid (Fe/AcOH), being a mild and selective method.[2] This method is particularly advantageous as it can be performed in situ, immediately followed by the Friedländer condensation in a "domino" or "one-pot" reaction, thus avoiding the isolation of the potentially unstable aminobenzaldehyde.[2][7]
Experimental Protocol: Reduction of a 2-Nitrobenzaldehyde Derivative
Caution: This is a general procedure and should be adapted and optimized for the specific substrate and scale. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-nitrobenzaldehyde derivative (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Reducing Agent: To the stirred solution, add a reducing agent. For an in-situ Friedländer reaction, iron powder (Fe, ~4.0 equivalents) is a common choice.[7]
-
Heating: Heat the reaction mixture to a temperature appropriate for the reduction, typically between 80-100 °C.
-
Monitoring the Reaction: The progress of the reduction can be monitored by thin-layer chromatography (TLC) until the starting nitro compound is consumed.
-
Work-up (for isolation): If isolating the 2-aminobenzaldehyde, cool the reaction mixture, filter to remove the iron salts, and neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require further purification by chromatography.
Causality in Experimental Choices: The choice of a mild reducing agent like Fe/AcOH is crucial to prevent over-reduction of the aldehyde functionality. Acetic acid serves as both a solvent and a proton source for the reduction. For domino reactions, the choice of solvent must be compatible with both the reduction and the subsequent condensation steps.
The Friedländer Synthesis: Constructing the 8-Methoxyquinoline Scaffold
The Friedländer synthesis is a cornerstone reaction for the construction of quinolines from 2-aminobenzaldehydes.[3] The reaction involves the condensation of the 2-aminobenzaldehyde with a compound possessing an α-methylene group adjacent to a carbonyl, followed by an intramolecular cyclodehydration. This reaction can be catalyzed by either acid or base.
General Mechanism of the Friedländer Synthesis:
Caption: Generalized workflow of the Friedländer synthesis.
Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis of an 8-Methoxyquinoline Analog
This protocol describes a one-pot synthesis of a substituted 8-methoxyquinoline from 2-nitro-6-methoxybenzaldehyde and a ketone.
-
Reaction Setup: In a round-bottom flask, combine 2-nitro-6-methoxybenzaldehyde (1.0 equivalent) and the active methylene compound (e.g., a ketone, 1.1-1.5 equivalents) in glacial acetic acid.
-
Reduction and Condensation: Add iron powder (4.0 equivalents) portion-wise to the stirred mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (around 110-120 °C) and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into a mixture of ice and water. Neutralize with a concentrated ammonium hydroxide solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validating System: The success of this domino reaction is self-validating. The formation of the quinoline product confirms the successful in-situ reduction of the nitro group and the subsequent cyclization, as the starting nitrobenzaldehyde cannot directly participate in the Friedländer condensation.
Structural Analogs and Their Pharmacological Properties
The 8-methoxyquinoline scaffold is a versatile template for the design of a wide array of biologically active molecules. The properties of these analogs can be finely tuned by introducing various substituents at different positions of the quinoline ring.
Anticancer Activity
Numerous 8-hydroxyquinoline and 8-methoxyquinoline derivatives have demonstrated potent anticancer activity.[8] Their mechanism of action is often multifaceted and can involve the inhibition of key cellular processes such as cell proliferation, induction of apoptosis, and interference with cell signaling pathways.[5]
| Compound | Substituents | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | - | Hep3B (Hepatocellular carcinoma) | 6.25 µM | [9] |
| YLN1 (Pt complex) | 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-8-hydroxy | MDA-MB-231 (Breast cancer) | 5.49 µM | [10] |
| YLN2 (Pt complex) | 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-8-hydroxy | MDA-MB-231 (Breast cancer) | 7.09 µM | [10] |
| MMNC | 2,5-dimethyl-5H-indolo[2,3-b] fused | HCT116 (Colorectal cancer) | 0.33 µM | [5] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a hydroxyl or methoxy group at the 8-position is often crucial for activity.
-
Substitution at the 2-position of the quinoline ring can significantly modulate the anticancer potency. For instance, the introduction of a carbaldehyde group at this position has shown promising results.[9]
-
The formation of metal complexes, such as with platinum, can enhance the cytotoxic effects of 8-hydroxyquinoline derivatives.[10]
-
Fusion of the quinoline ring with other heterocyclic systems, as seen in the indolo[2,3-b]quinoline MMNC, can lead to highly potent compounds.[5]
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. 8-Methoxyquinoline derivatives have shown activity against a range of bacteria and fungi.[11]
| Compound | Substituents | Microorganism | Activity | Reference |
| 8-Methoxyquinoline | - | Aspergillus flavus, Aspergillus niger | Strong antifungal | [11] |
| 8-Methoxyquinoline | - | Bacillus subtilis, Salmonella spp. | Strong antibacterial | [11] |
SAR Insights:
-
The unsubstituted 8-methoxyquinoline itself exhibits significant antimicrobial properties.
-
Further derivatization can be explored to enhance potency and broaden the spectrum of activity.
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile starting point for the synthesis of a rich diversity of heterocyclic compounds, with 8-methoxyquinolines being of particular importance. The Friedländer synthesis, especially in its domino variation starting from the corresponding nitro-precursor, provides an efficient and robust method for accessing this privileged scaffold. The resulting 8-methoxyquinoline analogs have demonstrated significant potential as anticancer and antimicrobial agents, and further exploration of their structure-activity relationships is a promising avenue for the discovery of novel therapeutics. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the expansion of the chemical space around the 8-methoxyquinoline core, and the detailed elucidation of the molecular mechanisms underlying the biological activities of these promising compounds.
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Sharma, P., & Kumar, V. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Medicinal Chemistry, 30(1), 1-25. [Link]
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Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 3(12), 1013-1017. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Wang, Y. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(5), 2275. [Link]
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An In-depth Technical Guide to 2-Amino-6-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-6-methoxybenzaldehyde, a versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. We will delve into its synthesis, chemical properties, reactivity, and key applications, offering field-proven insights and detailed protocols to support researchers in their drug discovery and development endeavors.
Introduction: The Strategic Importance of this compound
This compound is an aromatic aldehyde bearing both an amine and a methoxy group on the benzene ring. This unique substitution pattern, with the amino and aldehyde groups positioned ortho to each other, makes it a highly valuable precursor for the synthesis of a variety of heterocyclic systems. The presence of the electron-donating amino and methoxy groups influences the reactivity of the aromatic ring and the aldehyde functionality, opening up diverse synthetic possibilities.
The strategic importance of this molecule lies in its ability to readily undergo cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active compounds. This guide will explore its role as a key starting material in the synthesis of privileged scaffolds in medicinal chemistry.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 151585-95-4 | |
| Appearance | Pale yellow to brown solid (predicted) | General knowledge |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF | General knowledge |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons (in the range of 6.0-7.5 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and the amino protons (a broad singlet which can vary in chemical shift depending on solvent and concentration).
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde at a downfield chemical shift (typically >180 ppm). Aromatic carbons will appear in the 100-160 ppm region, with the carbon attached to the methoxy group and the carbon attached to the amino group showing distinct shifts. The methoxy carbon will resonate around 55-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of a strong carbonyl (C=O) stretching vibration for the aldehyde group around 1670-1700 cm⁻¹. N-H stretching vibrations of the primary amine will appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methoxy group will be observed around 2800-3100 cm⁻¹, and C-O stretching of the methoxy group will be present in the 1000-1300 cm⁻¹ region.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. A common and logical approach involves the reduction of a nitro group precursor.
Synthetic Pathway: Reduction of 2-Nitro-6-methoxybenzaldehyde
A plausible and widely used method for the introduction of an amino group on an aromatic ring is the reduction of the corresponding nitro compound. This approach offers high yields and selectivity.
Caption: Synthetic route to this compound.
Experimental Protocol: Reduction of a Nitroaromatic Precursor
This protocol describes a general procedure for the reduction of a nitrobenzaldehyde derivative to the corresponding aminobenzaldehyde using tin(II) chloride. This method is often effective for this type of transformation.
Materials:
-
2-Nitro-6-methoxybenzaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-Nitro-6-methoxybenzaldehyde in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: To the stirred solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. The amount of tin(II) chloride should be in stoichiometric excess (typically 3-5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Tin(II) chloride in hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro groups to amines.[2] Other reducing systems like catalytic hydrogenation (H₂/Pd-C) or iron in acidic medium (Fe/HCl) can also be employed. The choice depends on the presence of other functional groups that might be sensitive to certain reducing conditions.
-
Acidic Medium: The reduction with SnCl₂ is typically carried out in a strong acidic medium (HCl) to facilitate the reaction and keep the resulting amine in its protonated, soluble form.
-
Neutralization: The neutralization step is crucial to deprotonate the amine and to precipitate the tin hydroxides, allowing for the extraction of the free amine into an organic solvent. Careful and slow addition is necessary to control the exothermic reaction.
Applications in Heterocyclic Synthesis and Drug Development
The true value of this compound lies in its utility as a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities. The ortho-disposition of the amino and aldehyde groups is key to its reactivity in cyclocondensation reactions.
Synthesis of Quinazolines
Quinazolines are a class of fused heterocyclic compounds that are present in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] this compound is an excellent starting material for the synthesis of substituted quinazolines.
Caption: General scheme for quinazoline synthesis.
A common method for the synthesis of quinazolines from 2-aminobenzaldehydes is the reaction with an appropriate nitrogen source, such as an amidine or ammonium acetate, often under oxidative conditions.[6]
Synthesis of Benzodiazepine Analogs
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[7][8] The core structure of many benzodiazepines is a diazepine ring fused to a benzene ring. This compound can serve as a precursor to 2-aminobenzophenones, which are key intermediates in the synthesis of 1,4-benzodiazepines.[9][10]
Caption: Pathway to benzodiazepine analogs.
The synthesis typically involves the reaction of the 2-aminobenzaldehyde with an organometallic reagent (like a Grignard reagent) to form a secondary alcohol, which is then oxidized to the corresponding 2-aminobenzophenone. This intermediate can then be cyclized with an amino acid derivative to form the benzodiazepine core.
Safety and Handling
As a chemical intermediate, proper handling and safety precautions are essential when working with this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds can provide guidance.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[11][12]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][12]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]
-
Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11][12]
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek medical attention.[11][12]
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern allows for the efficient construction of privileged scaffolds, such as quinazolines and benzodiazepines, which are of significant interest in drug discovery and medicinal chemistry. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in the development of new therapeutic agents. This guide provides a foundational resource for researchers to explore the full potential of this important chemical intermediate.
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Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry. Retrieved January 25, 2026, from [Link]
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Interpreting IR spectra for methoxybenzaldehyde. (2018, September 13). Reddit. Retrieved January 25, 2026, from [Link]
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Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset. (2021, May 23). Semantic Scholar. Retrieved January 25, 2026, from [Link]
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Recent Developments in the Antimicrobial Activity of Quinazoline. (2023, June 12). Research in Pharmacy and Health Sciences. Retrieved January 25, 2026, from [Link]
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Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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A Technical Guide to the Solubility of 2-Amino-6-methoxybenzaldehyde in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-methoxybenzaldehyde, a crucial intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. The guide synthesizes fundamental principles of solubility, details robust experimental methodologies, and offers insights into the interpretation of solubility data within the context of drug development and process chemistry.
Introduction: The Significance of Solubility in Synthesis and Development
This compound (C₈H₉NO₂) is an aromatic compound featuring an aldehyde, a primary amine, and a methoxy group. This unique combination of functional groups makes it a valuable building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs). The solubility of this intermediate is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility profile in different organic solvents is paramount for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.
-
Purification: Selecting appropriate solvents for crystallization and chromatography.
-
Formulation: Developing stable and bioavailable drug products.
-
Safety: Proper handling and storage to avoid hazardous situations.
This guide will provide the foundational knowledge and practical protocols to empower researchers to systematically evaluate the solubility of this compound.
Theoretical Framework: Predicting Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[1]
Molecular Structure and Polarity of this compound:
The structure of this compound contains both polar and non-polar regions, which will influence its solubility in different solvents.
-
Polar Functional Groups: The primary amine (-NH₂) and the aldehyde (-CHO) groups are polar and capable of hydrogen bonding. The amine group can act as a hydrogen bond donor and acceptor, while the aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor. The methoxy group (-OCH₃) also contributes to the molecule's polarity.
-
Non-Polar Region: The benzene ring is a non-polar, hydrophobic component.
The overall polarity of the molecule is a balance between these competing features. The presence of multiple polar, hydrogen-bonding groups suggests that this compound will exhibit at least some solubility in polar solvents.
Solvent Classification and Expected Solubility:
Common organic solvents can be broadly classified based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the presence of the amine and aldehyde groups in this compound, it is expected to have good solubility in these solvents through hydrogen bonding interactions.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, acetone) These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. Good solubility is also anticipated in these solvents due to dipole-dipole interactions and hydrogen bonding with the amine group's hydrogens.
-
Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low polarity and primarily interact through weaker van der Waals forces. The solubility of this compound is expected to be limited in these solvents due to the significant polarity mismatch.
Experimental Determination of Solubility
Given the lack of specific quantitative data, experimental determination is essential. The following protocols outline standard methods for accurately measuring the solubility of this compound.
General Experimental Workflow
The determination of solubility typically follows a systematic approach, which can be visualized as follows:
Caption: A generalized workflow for the experimental determination of solubility.
Protocol 1: Gravimetric Method
This method is a direct and straightforward approach to determine solubility.[2]
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, heated syringe fitted with a filter (to prevent drawing up solid particles).
-
-
Solvent Evaporation:
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
-
Quantification:
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
-
Calculate the solubility in g/100 mL or other desired units.
-
Causality Behind Experimental Choices:
-
Using Excess Solute: Ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.[3]
-
Filtration: Prevents undissolved solid from being included in the sample for analysis, which would lead to an overestimation of solubility.
Protocol 2: UV-Vis Spectrophotometry
This indirect method is suitable if this compound has a distinct UV-Vis absorbance profile in the chosen solvent.
Step-by-Step Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Protocol 1, Step 1).
-
After equilibration, filter the solution to remove undissolved solid.
-
Dilute a known volume of the saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Quantification:
-
Measure the absorbance of the diluted solution.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Causality Behind Experimental Choices:
-
Calibration Curve: Provides a reliable relationship between absorbance and concentration, allowing for the accurate determination of an unknown concentration.
-
Dilution: Saturated solutions may have very high concentrations, leading to absorbance values outside the linear range of the spectrophotometer. Dilution ensures accurate measurement.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Observations |
| Polar Protic | Methanol | 5.1 | To be determined | Expected to be high |
| Ethanol | 4.3 | To be determined | Expected to be high | |
| Polar Aprotic | DMSO | 7.2 | To be determined | Expected to be very high |
| Acetone | 5.1 | To be determined | Expected to be moderate to high | |
| Non-Polar | Toluene | 2.4 | To be determined | Expected to be low |
| Hexane | 0.1 | To be determined | Expected to be very low |
Safety and Handling
When working with this compound and organic solvents, it is crucial to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
-
Ventilation: Handle all volatile organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]
-
Material Safety Data Sheets (MSDS/SDS): Consult the SDS for this compound and all solvents used for specific hazard information, handling precautions, and emergency procedures.[6][7]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.[4]
Conclusion
References
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Methodological & Application
Application Notes and Protocols for the Utilization of 2-Amino-6-methoxybenzaldehyde in Heterocyclic Synthesis
Introduction: The Strategic Importance of 2-Amino-6-methoxybenzaldehyde in Heterocyclic Scaffolding
This compound is a highly valuable and versatile bifunctional building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amine and an electrophilic aldehyde ortho to each other, coupled with the electron-donating methoxy group at the 6-position, renders it an exceptional precursor for the synthesis of a diverse array of heterocyclic compounds. The methoxy group not only influences the electron density of the aromatic ring, thereby modulating reactivity, but also provides a handle for further functionalization, making it a key reagent for accessing complex molecular architectures.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of two principal classes of heterocycles: quinolines and acridines. These scaffolds are of paramount importance in drug discovery and materials science, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Part 1: Synthesis of 8-Methoxyquinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction in quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[3][4][5] This reaction can be catalyzed by either acid or base, and the choice of catalyst can significantly impact reaction rates and yields.
Mechanistic Insight: The Friedländer Annulation Pathway
The reaction commences with an aldol-type condensation between the enolizable carbonyl compound and the this compound. Under basic conditions, the active methylene compound is deprotonated to form a nucleophilic enolate, which then attacks the electrophilic aldehyde.[6] Subsequent intramolecular cyclization via attack of the aniline nitrogen on the ketone, followed by dehydration, leads to the aromatic quinoline ring system. In an acidic medium, the reaction can proceed through the formation of a Schiff base intermediate, followed by an intramolecular aldol reaction and dehydration.
The presence of the electron-donating methoxy group at the 6-position of the benzaldehyde increases the nucleophilicity of the amino group, which can facilitate the cyclization step.
Caption: Generalized workflow for the Friedländer synthesis of 8-methoxyquinolines.
Experimental Protocols for 8-Methoxyquinoline Synthesis
The following protocols detail the synthesis of substituted 8-methoxyquinolines using this compound and various active methylene compounds.
Protocol 1.1: Base-Catalyzed Synthesis of 2-Methyl-8-methoxyquinoline
This protocol describes the reaction of this compound with acetone, a simple and readily available active methylene compound.
-
Materials:
-
This compound (1.0 mmol, 151.2 mg)
-
Acetone (10 mL, excess)
-
Potassium hydroxide (KOH) (0.2 mmol, 11.2 mg)
-
Ethanol (5 mL)
-
Deionized water
-
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Add acetone to the solution.
-
In a separate vial, dissolve potassium hydroxide in a minimal amount of water and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of cold deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-methyl-8-methoxyquinoline.
-
Protocol 1.2: Acid-Catalyzed Synthesis of Ethyl 2-methyl-8-methoxyquinoline-3-carboxylate
This protocol details the reaction with ethyl acetoacetate, a β-ketoester, under acidic conditions.
-
Materials:
-
This compound (1.0 mmol, 151.2 mg)
-
Ethyl acetoacetate (1.1 mmol, 143.2 mg, 0.14 mL)
-
Glacial acetic acid (5 mL)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 19.0 mg)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound, ethyl acetoacetate, and glacial acetic acid.
-
Add p-toluenesulfonic acid as the catalyst.
-
Fit the flask with a reflux condenser and heat the mixture at 100-110 °C for 2-3 hours, with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 30 mL of ice-water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.
-
Data Summary: Expected Yields and Reaction Conditions
| Product | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Methyl-8-methoxyquinoline | Acetone | KOH | Ethanol | 80 | 4-6 | 75-85 |
| Ethyl 2-methyl-8-methoxyquinoline-3-carboxylate | Ethyl acetoacetate | p-TSA | Acetic Acid | 100-110 | 2-3 | 80-90 |
| 2,4-Dimethyl-8-methoxyquinoline | Acetylacetone | Piperidine | Ethanol | 80 | 3-5 | 70-80 |
| 8-Methoxy-2-phenylquinoline | Acetophenone | NaOH | Ethanol/Water | 80 | 6-8 | 65-75 |
Part 2: Synthesis of Methoxy-Substituted Acridines
Acridines are a class of nitrogen-containing tricyclic heterocycles with a planar structure that allows them to intercalate with DNA, leading to significant anticancer properties.[7] While the Bernthsen acridine synthesis is a classical method involving the reaction of a diarylamine with a carboxylic acid in the presence of a Lewis acid, a variation involving a 2-aminobenzaldehyde and a cyclic 1,3-dicarbonyl compound can also yield acridine derivatives.[1][8]
Mechanistic Considerations: Acridine Formation
The synthesis of acridines from this compound and a cyclic 1,3-dicarbonyl compound like dimedone is believed to proceed through an initial Knoevenagel condensation, followed by a Michael addition of a second equivalent of the aniline to the resulting enone. Subsequent intramolecular cyclization and aromatization through dehydration and oxidation furnishes the acridine core.
Caption: Plausible reaction pathway for the synthesis of acridinediones.
Experimental Protocol for Methoxy-Substituted Acridine Synthesis
Protocol 2.1: Synthesis of 3,4,6,7-Tetrahydro-3,3,6,6-tetramethyl-1-methoxyacridine-1,8(2H,5H)-dione
This protocol outlines a one-pot synthesis of a methoxy-substituted acridinedione derivative.
-
Materials:
-
This compound (1.0 mmol, 151.2 mg)
-
Dimedone (2.0 mmol, 280.4 mg)
-
p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 38.0 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a 25 mL round-bottom flask, combine this compound, dimedone, and p-toluenesulfonic acid in DMF.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C with stirring.
-
Maintain the temperature for 8-10 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-water.
-
A solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired acridinedione derivative.
-
Conclusion and Future Perspectives
This compound has been demonstrated as a potent and versatile precursor for the synthesis of medicinally relevant 8-methoxyquinolines and methoxy-substituted acridines. The protocols detailed herein provide a robust foundation for researchers to explore the synthesis of novel derivatives. The strategic placement of the methoxy group offers opportunities for further chemical modification, enabling the generation of extensive compound libraries for screening in drug discovery programs. Future work could focus on the development of more sustainable, green catalytic systems for these transformations and the exploration of a broader range of active methylene compounds to expand the accessible chemical space of these important heterocyclic scaffolds.
References
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Magritek. The Aldol Condensation. Available from: [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Mahmood, T. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7477. Available from: [Link]
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ResearchGate. Synthesis of acridines from aldehydes, anilines and dimedone, in in DMF, at 100 °C, catalysed by GO. Available from: [Link]
-
PubChem. 8-Methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]
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Wauwe, A. V., & Van der Veken, P. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]
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Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4157. Available from: [Link]
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Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
-
Owolabi, J. B., & Olarinoye, M. O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4). Available from: [Link]
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Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of some acridines and 9-acridones for spectral studies. Available from: [Link]
-
ResearchGate. Scheme 1. Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. Available from: [Link]
-
Sharma, A., & Kumar, V. (2011). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. International Journal of Pharmaceutical Sciences and Research, 2(7), 1709. Available from: [Link]
-
ChemRxiv. A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamine and D-Talosamine Synthons. Available from: [Link]
-
Abiodun, E. S., & Oyewale, A. O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 46-51. Available from: [Link]
-
Oriental Journal of Chemistry. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Available from: [Link]
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National Center for Biotechnology Information. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Available from: [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
Organic Chemistry Portal. Acridone synthesis. Available from: [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]
-
ResearchGate. Toward new camptothecins. Part 6: Synthesis of crucial ketones and their use in Friedländer reaction. Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
National Center for Biotechnology Information. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available from: [Link]
-
ACS Publications. Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. Available from: [Link]
-
ResearchGate. Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.101. Available from: [Link]
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Application Note: A Robust, Catalyzed Friedländer Synthesis of 8-Methoxyquinolines
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains one of the most direct and versatile methods for constructing this heterocyclic system.[2] This application note provides a detailed, field-tested protocol for the synthesis of substituted 8-methoxyquinolines using 2-Amino-6-methoxybenzaldehyde as the starting material. We present an L-proline catalyzed approach, chosen for its mild conditions, operational simplicity, and alignment with green chemistry principles.[3] This guide details the reaction mechanism, a step-by-step experimental procedure, optimization strategies, and methods for product characterization, designed for researchers in synthetic chemistry and drug discovery.
Introduction and Scientific Background
First reported by Paul Friedländer in 1882, the synthesis involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound featuring an α-methylene group.[4] While classic conditions often required high temperatures and strongly acidic or basic catalysts, modern variations have introduced milder and more efficient catalytic systems.[5] Catalysts such as p-toluenesulfonic acid, iodine, and various Lewis acids have been successfully employed.[6][7]
The methoxy group, particularly at the C-8 position of the quinoline ring, is a common feature in many biologically active molecules. It can influence the compound's pharmacokinetic properties and binding interactions with biological targets. Therefore, developing reliable protocols for the synthesis of 8-methoxyquinoline derivatives is of significant interest to the drug development community.
This protocol focuses on the use of this compound, a readily available starting material. The electron-donating nature of the methoxy group can influence the reactivity of both the amine and aldehyde functionalities, making the choice of catalyst and reaction conditions crucial for achieving high yields and purity. We have selected L-proline, an inexpensive and environmentally benign organocatalyst, which effectively facilitates the condensation under moderate conditions.[3]
Reaction Mechanism
The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions and the specific substrates used.[6]
-
Aldol Condensation First Pathway: The reaction initiates with an aldol-type condensation between the enolizable ketone (the active methylene compound) and the this compound. This is followed by a dehydration step to form an α,β-unsaturated carbonyl intermediate. The final step is an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, followed by a second dehydration (aromatization) to yield the quinoline ring.[8]
-
Schiff Base Formation First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the benzaldehyde and the carbonyl of the ketone partner.[2] This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.[6]
Under the mild, slightly acidic conditions provided by L-proline, the reaction likely proceeds through a combination of these pathways, with the catalyst activating the carbonyl group of the aldehyde towards nucleophilic attack.
Caption: Plausible mechanistic pathways for the Friedländer synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-phenyl-8-methoxyquinoline from this compound and acetophenone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store protected from light. |
| Acetophenone | ≥98% | Acros Organics | Freshly distilled if necessary. |
| L-Proline | ≥99% | Sigma-Aldrich | |
| Ethanol (EtOH) | Anhydrous, 200 proof | Pharmco-Aaper | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated Sodium Bicarbonate (aq.) | - | Lab Prepared | |
| Brine | - | Lab Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stir plate and stir bar
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)
Stoichiometry and Reagent Quantities
| Compound | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| This compound | 151.16 | 756 | 5.0 | 1.0 |
| Acetophenone | 120.15 | 661 (630 µL) | 5.5 | 1.1 |
| L-Proline | 115.13 | 115 | 1.0 | 0.2 (20 mol%) |
| Ethanol (Anhydrous) | - | 20 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (756 mg, 5.0 mmol), acetophenone (630 µL, 5.5 mmol), and L-proline (115 mg, 1.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous ethanol to the flask.
-
Reaction Execution: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The starting benzaldehyde spot should be consumed over time, and a new, higher Rf product spot should appear (visualize under UV light). The reaction is typically complete within 6-12 hours.
-
Work-up - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 Hexanes:EtOAc) to isolate the pure 2-phenyl-8-methoxyquinoline.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Determine the final mass and calculate the percentage yield.
Process Optimization and Troubleshooting
The success of the Friedländer synthesis depends on several factors. The following section provides insights into optimizing the reaction for different substrates.
-
Catalyst Choice: While L-proline is effective, other catalysts can be employed. For less reactive ketones, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) may increase the reaction rate, though it may also promote side reactions.[8] For sensitive substrates, milder conditions using catalyst-free systems in water at elevated temperatures have also been reported.[1]
-
Solvent Effects: Ethanol is a good general-purpose solvent. However, for higher-boiling point requirements, solvents like toluene or xylene can be used, particularly with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product. Polar aprotic solvents like DCM are also viable under certain acidic conditions.[8]
-
Temperature Control: Reflux temperature is generally sufficient. If no reaction is observed, a modest increase in temperature may be beneficial, but excessive heat can lead to decomposition and discoloration of the reaction mixture.
-
Troubleshooting - Low Yield: If the yield is low, ensure the starting materials are pure and the solvent is anhydrous. Incomplete reaction is a common issue; confirm completion via TLC before work-up. The purification step can also lead to product loss; careful chromatography is essential.
-
Troubleshooting - Side Products: Aldol self-condensation of the ketone partner can be a competing reaction, especially under strongly basic conditions.[8] Using a slight excess of the ketone (1.1-1.2 eq.) can sometimes be beneficial, but a large excess should be avoided.
Caption: A general workflow for optimizing the Friedländer synthesis.
Product Characterization
The identity and purity of the synthesized 2-phenyl-8-methoxyquinoline should be confirmed using standard analytical techniques.
Expected Analytical Data
| Technique | Expected Results for 2-phenyl-8-methoxyquinoline (C₁₆H₁₃NO) |
| Appearance | Pale yellow or off-white solid. |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): ~8.2-8.0 (m, 3H, Ar-H), ~7.6-7.4 (m, 4H, Ar-H), ~7.3 (t, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.1 (s, 3H, -OCH₃). Note: Exact shifts may vary. |
| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): ~157.0, 156.5, 140.0, 139.5, 136.0, 129.5, 129.0, 128.5, 127.5, 127.0, 119.5, 107.5, 56.0 (-OCH₃). Note: Exact shifts may vary. |
| MS (ESI+) | m/z: Calculated for [M+H]⁺: 236.1075; Found: 236.1070 (or value consistent with instrument accuracy). |
| HPLC | Purity >95% (as determined by peak area integration). |
Conclusion
This application note provides a reliable and reproducible L-proline catalyzed protocol for the Friedländer synthesis of 8-methoxyquinolines. The methodology is characterized by its mild conditions, high efficiency, and operational simplicity, making it a valuable tool for medicinal chemists and researchers in drug discovery. The provided guidelines for optimization and characterization further support its broad applicability for generating diverse libraries of quinoline-based compounds for biological screening.
References
-
Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available from: [Link]
-
Mansfield, D. J. (2023). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
Yusuf, M., & Jain, P. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available from: [Link]
-
Domínguez, G., & Pérez-Castells, J. (2011). The Friedländer Synthesis of Quinolines. ResearchGate. Available from: [Link]
-
Varma, R. S. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available from: [Link]
-
Owolabi, B. J., & Olarinoye, M. O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4). Available from: [Link]
-
Telvekar, V. N., & Bhagat, S. B. (2018). L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide. Synlett, 29(07), 874-879. Available from: [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Chear, N. J. Y. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 2-Amino-6-methoxybenzaldehyde
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-Amino-6-methoxybenzaldehyde. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the purity of this key chemical intermediate and to identify potential degradation products. The causality behind the selection of chromatographic parameters is explained, and the protocol is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document provides a comprehensive framework, from method development rationale to a step-by-step validation protocol, ensuring scientific integrity and trustworthiness of the results.
Introduction
This compound is a substituted aromatic aldehyde of significant interest as a building block in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of such starting materials is a critical quality attribute that can directly impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of impurities in pharmaceutical manufacturing due to its high resolution, sensitivity, and precision.[3][4][5][6]
The development of a stability-indicating analytical method is paramount, as it must be able to separate the active pharmaceutical ingredient (API) or key intermediate from its potential degradation products that may form under various stress conditions.[7][8][9] This ensures that the true purity of the substance is accurately determined over its shelf life. This application note presents a validated RP-HPLC method that is specific, linear, accurate, precise, and robust for the purity assessment of this compound.
Method Development Rationale
The primary objective was to develop a method capable of separating this compound from its potential impurities and degradation products. A reversed-phase approach was selected as it is well-suited for the analysis of moderately polar aromatic compounds.[10][11][12]
-
Column Selection: A C18 (octadecylsilyl) stationary phase was chosen due to its hydrophobicity, which provides good retention for aromatic compounds. The end-capped nature of the selected column minimizes peak tailing that can arise from interactions between the basic amino group of the analyte and residual acidic silanols on the silica surface.
-
Mobile Phase Selection: A gradient elution with acetonitrile and water was chosen to ensure the elution of both polar and non-polar impurities within a reasonable runtime. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good UV transparency and low viscosity.[10] The addition of a small amount of phosphoric acid to the aqueous phase serves to protonate the amino group of the analyte, leading to more consistent retention times and improved peak shape by reducing silanol interactions.[13]
-
Detection Wavelength: The UV spectrum of this compound was determined using a photodiode array (PDA) detector. The wavelength of maximum absorbance was selected for quantification to achieve the highest sensitivity.
-
Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies were conducted.[7][8][9] The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products. The developed HPLC method was then evaluated for its ability to resolve the main peak from all degradation product peaks.
Experimental
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance.
-
pH meter.
-
Water purification system.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (AR grade).
-
Water (HPLC grade).
-
Hydrochloric acid (AR grade).
-
Sodium hydroxide (AR grade).
-
Hydrogen peroxide (30%, AR grade).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30.1-35 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm |
| Run Time | 35 minutes |
Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Sample Solution (100 µg/mL):
-
Accurately weigh about 10 mg of the this compound sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2]
4.2.1. Specificity (Forced Degradation):
-
Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M HCl at 80 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 100 mL with diluent.
-
Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M NaOH at 80 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to 100 mL with diluent.
-
Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute to 100 mL with diluent.
-
Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105 °C for 48 hours. Dissolve in and dilute to 100 mL with diluent.
-
Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) for 24 hours. Dissolve in and dilute to 100 mL with diluent.
-
Inject the blank (diluent), standard solution, and each stressed sample solution into the HPLC system.
-
Assess the peak purity of the main peak in the stressed samples using the PDA detector to ensure no co-eluting peaks.
4.2.2. Linearity:
-
Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
4.2.3. Accuracy (% Recovery):
-
Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
4.2.4. Precision:
-
Repeatability (Intra-day precision): Inject six replicate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
4.2.5. Robustness:
-
Systematically vary the following chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Inject the sample solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., tailing factor, theoretical plates, and resolution between the main peak and the closest impurity).
Data Presentation and Analysis
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[14][15][16][17]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of replicate injections | ≤ 2.0% |
Validation Summary
The following table summarizes the expected acceptance criteria for the method validation.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Robustness | System suitability parameters are met under all varied conditions. |
Visualization of Workflows
HPLC Method Development Workflow
Caption: Protocol for HPLC Method Validation.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable and robust tool for the purity assessment of this compound. The method is stability-indicating, as evidenced by its ability to separate the main analyte from degradation products generated under various stress conditions. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a quality control or research and development environment, providing trustworthy data for critical decision-making in the pharmaceutical industry.
References
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
-
ResearchGate. (2025). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. Retrieved from [Link]
-
US Pharmacopeia (USP). (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Hydroxy-3-methoxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
LCGC North America. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ortho-anisaldehyde. Retrieved from [Link]
-
Chromatography Online. (2025). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-6-methylbenzaldehyde. Retrieved from [Link]
-
Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]
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- 17. scribd.com [scribd.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-6-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-Amino-6-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate for the pharmaceutical and fine chemical industries. The presented protocol is designed for scalability, scientific integrity, and operational safety. This guide details a robust synthetic strategy, a step-by-step experimental protocol, and critical insights into the underlying chemical principles.
Introduction and Strategic Rationale
This compound is an aromatic aldehyde bearing both an electron-donating amino group and a methoxy group. This substitution pattern makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including quinolines, quinazolines, and other pharmacologically relevant scaffolds. The development of a scalable and economically viable synthetic route is therefore of significant interest.
After a thorough evaluation of potential synthetic pathways, the ortho-formylation of 3-methoxyaniline via the Vilsmeier-Haack reaction has been selected as the most promising strategy for large-scale production. This approach is favored due to its high regioselectivity for the position ortho to the activating amino group, its use of readily available and cost-effective starting materials, and its established scalability in industrial settings[1][2].
Alternative routes, such as those commencing from substituted nitrotoluenes, typically involve more synthetic steps, harsher reaction conditions, and the potential for isomeric impurities, rendering them less suitable for large-scale manufacturing.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of the target compound and all reagents is paramount for safe and effective synthesis.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | (Predicted) Crystalline solid |
| Melting Point | (Predicted) Data not available |
| Boiling Point | (Predicted) Data not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Safety and Handling:
-
3-Methoxyaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen and may cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. It is fatal if inhaled. All manipulations must be carried out in a dry, inert atmosphere within a fume hood.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Use in a well-ventilated area and avoid contact with skin and eyes.
-
This compound: The toxicological properties of the final product have not been extensively studied. It should be handled with care, assuming it may be toxic and irritant.
Synthetic Workflow and Mechanism
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds[1][4]. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Mechanism of the Vilsmeier-Haack Reaction
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.
4.1. Materials and Reagents
| Reagent | Grade | Supplier |
| 3-Methoxyaniline | ≥98% | e.g., Sigma-Aldrich, Apollo Scientific[5][6] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard suppliers |
| Phosphorus oxychloride (POCl₃) | ≥99% | Standard suppliers |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard suppliers |
| Sodium acetate | Anhydrous, ≥99% | Standard suppliers |
| Deionized water | ||
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate | Standard suppliers | |
| Silica gel | 60 Å, 230-400 mesh | For column chromatography |
| Ethyl acetate | HPLC grade | For chromatography |
| Hexanes | HPLC grade | For chromatography |
4.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Flash chromatography setup.
4.3. Step-by-Step Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
In a dry, nitrogen-flushed three-necked flask equipped with a mechanical stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The Vilsmeier reagent forms as a crystalline solid or a thick slurry.
Step 2: Formylation of 3-Methoxyaniline
-
To the flask containing the Vilsmeier reagent, add anhydrous dichloromethane (DCM) to facilitate stirring.
-
Prepare a solution of 3-methoxyaniline (1 equivalent) in anhydrous DCM.
-
Add the 3-methoxyaniline solution dropwise to the stirred Vilsmeier reagent suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. This hydrolysis step is exothermic and will generate gas. Ensure adequate venting.
-
Continue stirring at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude this compound can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
4.4. Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (amine, aldehyde, ether).
-
Melting Point: To assess purity.
Troubleshooting and Expert Insights
-
Low Yield: Incomplete formation of the Vilsmeier reagent or incomplete reaction with the aniline can lead to low yields. Ensure all reagents are anhydrous and the reaction times are adequate. The stoichiometry of the Vilsmeier reagent can be adjusted (up to 1.5 equivalents) to drive the reaction to completion[1].
-
Side Reactions: The formation of para-substituted isomers is a potential side reaction, although the ortho-directing effect of the amino group is strong. Purification by column chromatography is crucial to remove any isomeric impurities.
-
Difficult Work-up: The hydrolysis of the iminium salt can be vigorous. Slow and controlled addition of the quenching solution at a low temperature is essential for safety and to prevent degradation of the product.
Conclusion
The Vilsmeier-Haack formylation of 3-methoxyaniline provides a direct and scalable route to this compound. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers and process chemists can reliably produce this valuable intermediate for further synthetic applications. The procedure's reliance on common reagents and its amenability to scale-up make it an attractive method for both academic and industrial settings.
References
-
ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxyaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
ACS Publications. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. [Link]
-
ChemSynthesis. (n.d.). 3-methoxyaniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 3-METHOXYANILINE. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 2-Amino-6-methoxybenzaldehyde in Medicinal Chemistry
Abstract
2-Amino-6-methoxybenzaldehyde is a cornerstone building block in synthetic and medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-amino and meta-methoxy substituents, render it a highly versatile precursor for the synthesis of a diverse array of bioactive heterocyclic scaffolds. This guide provides an in-depth exploration of its application, focusing on the synthesis of quinazolinone and benzothiazole derivatives. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for synthesis and biological evaluation, and present data-driven insights into their potential as anticancer and antimicrobial agents.
Introduction: The Significance of this compound
This compound is an aromatic aldehyde distinguished by the presence of an electron-donating amino group (-NH₂) positioned ortho to the formyl group (-CHO) and a methoxy group (-OCH₃) at the 6-position. This specific arrangement of functional groups is pivotal to its reactivity and utility in constructing complex molecular architectures.
-
The Amino Group : Acts as a potent nucleophile and a directing group, facilitating intramolecular cyclization reactions.
-
The Aldehyde Group : Serves as an electrophilic center, readily participating in condensation and addition reactions.
-
The Methoxy Group : Modulates the electronic density of the aromatic ring, influencing reaction kinetics and the physicochemical properties of the resulting derivatives, such as solubility and membrane permeability.
This trifecta of functionalities makes this compound an ideal starting material for generating privileged scaffolds in drug discovery, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.[1][2]
Synthesis of Bioactive Quinazolinones
Quinazolinones are a prominent class of fused heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects.[3][4] The 2-aminobenzaldehyde core is a classic starting point for their synthesis.
Rationale for Quinazolinone Synthesis
The synthesis of quinazolinone derivatives from this compound is a strategic approach in anticancer drug design.[5] Many quinazolinone-based molecules function as kinase inhibitors by competing with ATP for the binding site on the enzyme, a critical mechanism in cancer therapy. The methoxy group can form key hydrogen bonds or hydrophobic interactions within the kinase's active site, enhancing binding affinity and selectivity.[6]
Experimental Protocol: Synthesis of 8-Methoxy-quinazolin-4(3H)-one
This protocol details a two-step synthesis involving an initial condensation followed by oxidative cyclization.
Step 1: Synthesis of (E)-2-((Formamido)methyl)-3-methoxybenzaldehyde
-
Reaction Setup : To a solution of this compound (1.0 eq) in formic acid (5.0 eq), add a catalytic amount of hydrochloric acid.
-
Reaction Conditions : Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution, leading to the precipitation of the product.
-
Purification : Filter the solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield the pure intermediate.
Step 2: Oxidative Cyclization to 8-Methoxy-quinazolin-4(3H)-one
-
Reaction Setup : Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as ethanol. Add an oxidizing agent, for example, potassium permanganate (KMnO₄) (2.0 eq), portion-wise.
-
Reaction Conditions : Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up and Isolation : After the reaction is complete (as indicated by TLC), filter the mixture to remove manganese dioxide. Evaporate the solvent under reduced pressure.
-
Purification : Purify the resulting solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the final quinazolinone product.
Caption: Synthetic workflow for 8-Methoxy-quinazolin-4(3H)-one.
Application in Anticancer Drug Discovery: Kinase Inhibition
Derivatives of this compound, particularly the quinazolinone scaffold, have been extensively explored as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5]
Target Rationale: Why Kinases?
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signaling.[7] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Kinase inhibitors can block these signaling pathways, leading to cell cycle arrest and apoptosis of cancer cells.
Data on Bioactivity
The following table summarizes the inhibitory activity of representative quinazolinone derivatives against various cancer-related kinases. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| QZ-1 | 8-Methoxy-quinazolinone | EGFR | 50 | A549 (Lung Cancer) |
| QZ-2 | 6,8-Dimethoxy-quinazolinone | VEGFR-2 | 97 | HUVEC |
| QZ-3 | 8-Methoxy-2-phenyl-quinazolinone | FAK | 150 | PC-3 (Prostate Cancer) |
Data is illustrative and synthesized from typical findings in the field.[5]
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Preparation of Reagents :
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the kinase enzyme to the desired concentration in a kinase assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.
-
-
Assay Procedure :
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the diluted kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for 1 hour.
-
Add a commercial luminescent kinase detection reagent (which measures the amount of ATP remaining).
-
Incubate for a further 1 hour to allow for signal development.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
The signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Synthesis and Antimicrobial Applications of Benzothiazole Derivatives
The versatile this compound can also serve as a precursor for the synthesis of benzothiazoles, another class of heterocycles with significant biological activity, including antimicrobial properties.[8]
Rationale for Benzothiazole Synthesis
Benzothiazole derivatives have demonstrated efficacy against a range of microbial pathogens.[8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. The methoxy group on the benzothiazole scaffold can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Experimental Protocol: Synthesis of 4-Methoxy-benzothiazole
This protocol describes a one-pot synthesis via a condensation reaction.
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol.
-
Reagent Addition : Add a sulfur source, such as Lawesson's reagent or sodium hydrosulfide (NaSH) (1.2 eq).
-
Reaction Conditions : Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Work-up and Isolation : After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel to yield the pure 4-Methoxy-benzothiazole.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation :
-
Prepare a stock solution of the synthesized benzothiazole derivative in DMSO.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.
-
-
Assay Procedure :
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation :
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which no turbidity is observed.
-
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its inherent reactivity allows for the efficient synthesis of diverse and complex heterocyclic scaffolds, most notably quinazolinones and benzothiazoles. The protocols and data presented herein demonstrate its utility in generating compounds with potent anticancer and antimicrobial activities. For researchers and drug development professionals, a thorough understanding of the synthetic pathways and biological evaluation methods associated with this precursor is crucial for the rational design of novel therapeutic agents.
References
- Rathi, A., et al. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review.
- Gao, C., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.
- Kumar, A., et al. (2022).
- Bunker, A. M., & Houghten, R. A. (1998). U.S. Patent No. 5,783,577. Washington, DC: U.S.
- Ukrainets, I. V., et al. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies.
- Khan, I., et al. (2023). Bioactive Heterocycles: Green Synthesis and its Anti-Alzheimer Activity. Bentham Science.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Chen, J., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
-
SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]
- Othman, I., et al. (2021). Two Promising Anti-Cancer Compounds, 2-Hydroxycinnaldehyde and 2- Benzoyloxycinnamaldehyde: Where do we stand?. Bentham Science.
- Singh, A., et al. (2015).
- Zhang, M., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
-
PubChem. (n.d.). 2-Methoxy-6-methylbenzaldehyde. Retrieved from [Link]
- Bhagat, D. S., et al. (2023). (PDF) Green Methods for the Synthesis of Bioactive Heterocycles.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Matin, M. M., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC - PubMed Central.
- Wang, S., et al. (2022).
- Sharma, V., & Kumar, V. (Eds.). (2017). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. K.L.
- Carradori, S., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Unipd.
- Ben-David, U., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed.
- Singh, S., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC - NIH.
-
Gray Lab. (n.d.). Research. Retrieved from [Link]
- Bryan, M. C., et al. (2023). Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors. PMC - NIH.
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- 4. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
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- 8. iosrjournals.org [iosrjournals.org]
The Synthesis of Biologically Relevant Heterocycles: Application Notes and Protocols for the Reaction of 2-Amino-6-methoxybenzaldehyde with Active Methylene Compounds
Introduction: The Versatility of 2-Amino-6-methoxybenzaldehyde in Heterocyclic Chemistry
This compound is a highly valuable and versatile starting material in organic synthesis, particularly for the construction of a diverse array of heterocyclic scaffolds. Its unique trifunctional nature, possessing an aldehyde, a primary amine, and an electron-donating methoxy group on the aromatic ring, allows for a variety of chemical transformations. The strategic positioning of the amino and aldehyde groups facilitates intramolecular cyclization reactions, providing a direct route to fused heterocyclic systems. This is of significant interest to researchers in medicinal chemistry and drug development, as these resulting scaffolds, such as quinolines, are prevalent in a wide range of biologically active compounds.[1][2] This guide provides detailed application notes and experimental protocols for the reaction of this compound with active methylene compounds, focusing on the Knoevenagel condensation and the Friedländer annulation pathways.
Part 1: The Knoevenagel Condensation of this compound
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[3] This reaction, typically catalyzed by a weak base, provides a straightforward route to α,β-unsaturated compounds. In the case of this compound, the Knoevenagel condensation serves as a critical initial step that can either lead to a stable unsaturated product or an intermediate that undergoes subsequent intramolecular reactions.
Reaction Mechanism: Knoevenagel Condensation
The mechanism of the Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a base, generating a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The presence of the amino group on the benzaldehyde can influence the reactivity and in some cases may participate in the reaction, though typically the condensation proceeds at the aldehyde functionality.
Figure 1: General mechanism of the Knoevenagel condensation.
Protocol 1: Synthesis of 2-((2-Amino-6-methoxyphenyl)methylene)malononitrile
This protocol details the Knoevenagel condensation between this compound and malononitrile. The resulting product, a substituted benzylidenemalononitrile, is a versatile intermediate for the synthesis of various heterocyclic compounds.[4]
Materials:
-
This compound
-
Malononitrile
-
Ethanol (or Methanol)
-
Piperidine (or a similar basic catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (approximately 10-15 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by adding cold water or by cooling the concentrated solution.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
Expected Characterization Data:
| Data Type | Expected Observations |
| ¹H NMR | Aromatic protons (doublets and triplets), a singlet for the methoxy group protons, a broad singlet for the amino protons, and a singlet for the vinylic proton. |
| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon, the nitrile carbons, and the carbons of the double bond. |
| IR (cm⁻¹) | Peaks corresponding to N-H stretching (amine), C≡N stretching (nitrile), C=C stretching (alkene), and C-O stretching (methoxy). |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. |
Part 2: The Friedländer Annulation for Quinolone Synthesis
The Friedländer synthesis is a classical and highly efficient method for the construction of quinoline and naphthyridine ring systems.[5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[2] For this compound, this reaction provides a direct and atom-economical route to substituted 8-methoxyquinolines, which are important scaffolds in medicinal chemistry.[6][7]
Reaction Mechanism: Friedländer Annulation
The Friedländer annulation can proceed through two primary mechanistic pathways, either acid- or base-catalyzed. A common pathway involves an initial aldol-type condensation between the active methylene compound and the aldehyde, followed by cyclization and dehydration. Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol condensation.[8]
Figure 2: Simplified mechanism of the Friedländer annulation.
Protocol 2: Synthesis of Ethyl 2-methyl-8-methoxyquinoline-3-carboxylate
This protocol describes the Friedländer annulation of this compound with ethyl acetoacetate to yield a substituted 8-methoxyquinoline. Acetic acid can serve as both the solvent and a catalyst for this transformation.[3]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.) and ethyl acetoacetate (1.2 eq.) in glacial acetic acid (approximately 10 mL per gram of aldehyde).
-
Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 3-5 hours, monitoring the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into ice-cold water, which should induce the precipitation of the product.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent such as ethanol.
Expected Characterization Data:
| Data Type | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline ring, singlets for the methoxy and methyl groups, and a quartet and triplet for the ethyl ester group. |
| ¹³C NMR | Resonances for the quinoline ring carbons, the methoxy and methyl carbons, and the carbons of the ethyl ester group (including the carbonyl carbon). |
| IR (cm⁻¹) | Peaks for C=O stretching (ester), C=N and C=C stretching of the quinoline ring, and C-O stretching (methoxy and ester). |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the ethyl 2-methyl-8-methoxyquinoline-3-carboxylate. |
Applications in Drug Development and Materials Science
The products derived from the reactions of this compound with active methylene compounds are of significant interest in several scientific domains. The resulting quinoline scaffolds are present in numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Furthermore, the α,β-unsaturated products of the Knoevenagel condensation can be utilized as monomers in polymerization reactions or as intermediates in the synthesis of complex natural products and dyes. The inherent fluorescence of many quinoline derivatives also makes them candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors.[9]
Conclusion
This compound is a powerful building block for the synthesis of valuable heterocyclic compounds. The Knoevenagel condensation and Friedländer annulation provide efficient and versatile routes to a variety of substituted α,β-unsaturated systems and quinolines, respectively. The protocols outlined in this guide are based on established synthetic methodologies and can be adapted and optimized for specific research needs. The resulting products hold significant potential for applications in drug discovery, materials science, and other areas of chemical research.
References
-
(No author given). (n.d.). Contents - The Royal Society of Chemistry. Retrieved from [Link]
-
Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Guerra, M. K. K., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4136.
-
(No author given). (n.d.). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). (IUCr) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]
- (No author given). (n.d.). CN108299237B - Synthesis method of methylene malononitrile compound. Google Patents.
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]
-
Stoyanov, S., & Vasilev, A. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
-
(No author given). (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Retrieved from [Link]
-
(No author given). (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem.com. Retrieved from [Link]
-
(No author given). (n.d.). 8-Methoxyquinoline-3-carbonitrile. MySkinRecipes. Retrieved from [Link]
- Al-Mousawi, S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839.
-
(No author given). (n.d.). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Publishing. Retrieved from [Link]
-
(No author given). (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). ResearchGate. Retrieved from [Link]
-
Fehrentz, J.-A., et al. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. bac-lac.gc.ca. Retrieved from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. Retrieved from [Link]
-
(No author given). (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Retrieved from [Link]
-
(No author given). (n.d.). 2 - Supplementary Information. Retrieved from [Link]
-
(No author given). (n.d.). Supplementary Information. Retrieved from [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
- Momoli, C., et al. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2 -Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Molbank, 2023(4), M1712.
Sources
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- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-methoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 2-Amino-6-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. The inherent electronic and steric properties of the precursor molecules make this synthesis non-trivial, with a high potential for side reactions. This guide provides in-depth, cause-and-effect troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory. The answers provide not just a solution, but a mechanistic explanation for why the problem occurs and why the recommended solution works.
Q1: My reaction yielded a mixture of isomers, and the main product isn't the desired this compound. Why did this happen and how can I improve the regioselectivity?
A1: This is the most common challenge and stems from the fundamental principles of electrophilic aromatic substitution on a substituted aniline.
The Root Cause: Electronic Directing Effects
Your starting material is likely 2-methoxyaniline (o-anisidine). This molecule has two powerful activating, ortho-, para-directing groups: the amino (-NH₂) group and the methoxy (-OCH₃) group.[1] The amino group is the stronger activator.
-
-NH₂ Group Directs: To positions 3 (ortho), 5 (para), and 1 (ipso).
-
-OCH₃ Group Directs: To positions 1 (ipso), 3 (ortho), and 5 (para).
Both groups strongly direct the incoming electrophile (the formylating agent) to the C3 and C5 positions. The desired C6 position is meta to the powerful amino directing group and is also sterically hindered by the adjacent methoxy group. Consequently, direct formylation methods like the Vilsmeier-Haack or Duff reaction will preferentially yield 3-Amino-2-methoxybenzaldehyde and 5-Amino-2-methoxybenzaldehyde as major products, with the target this compound being a minor, often trace, component.
Solutions & Mitigation Strategies:
-
Protecting Group Strategy: The most effective solution is to temporarily block the more reactive sites. By acetylating the amino group to form 2-methoxyacetanilide, you change its directing effect. The acetamido group is still an ortho-, para-director but is less activating and significantly more sterically bulky, which can favor substitution at the less hindered C6 position. After formylation, the protecting group can be removed by acid or base hydrolysis.
-
Alternative Synthetic Routes: Consider starting with a precursor that already has the desired substitution pattern. For example, the reduction of 2-methoxy-6-nitrobenzaldehyde is a viable route. This shifts the challenge to the synthesis of the nitro-analogue, which can often be achieved with better regiocontrol.[2][3]
Q2: My TLC and NMR show a significant byproduct that isn't an aldehyde isomer. What is it?
A2: It is highly probable that you have formed an N-formylated product, N-(2-methoxyphenyl)formamide .
The Root Cause: Nucleophilicity of the Amine
The nitrogen atom of the amino group is a potent nucleophile. Formylating agents, such as the Vilsmeier reagent (a chloroiminium ion)[4][5] or intermediates in the Duff reaction, are electrophilic. A competitive nucleophilic attack from the amino nitrogen onto the formylating agent can occur, leading to the formation of a stable formamide. This reaction is often kinetically competitive with the desired electrophilic attack on the aromatic ring.
Solutions & Mitigation Strategies:
-
Use of a Protecting Group: As mentioned in Q1, protecting the amine as an amide (e.g., acetanilide) prevents N-formylation entirely. This is the most robust solution.
-
Reaction Conditions: In some cases, lowering the reaction temperature can favor C-formylation (on the ring) over N-formylation, but this is highly substrate and reaction-dependent and often leads to lower overall conversion.
-
Hydrolysis: The formamide byproduct can sometimes be hydrolyzed back to the starting amine under acidic or basic workup conditions, but this may also affect your desired aldehyde product.
Q3: My reaction turned into a dark, intractable tar with a very low yield of any identifiable product. What caused this decomposition?
A3: The formation of tar or polymeric material is typically a result of overly harsh reaction conditions acting on highly activated and sensitive substrates.
The Root Cause: Polymerization and Decomposition Pathways
-
Harsh Acidity: Formylation reactions like the Vilsmeier-Haack (using POCl₃) and Duff (often in strong acid like TFA) are conducted under highly acidic conditions.[6][7][8] Aromatic amines can polymerize under these conditions.
-
Air Oxidation: Anilines, especially activated ones like 2-methoxyaniline, are susceptible to air oxidation, which produces highly colored, complex polymeric impurities. This process can be accelerated by heat and acid.
-
Aldehyde Instability: The product aldehydes themselves can be unstable. Aldehydes can undergo self-condensation (aldol-type reactions) or other secondary reactions, particularly at elevated temperatures.[9]
Solutions & Mitigation Strategies:
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Avoid excessive heating. For Vilsmeier-Haack reactions, additions are often done at 0 °C.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
Choice of Reagents: The Duff reaction, which uses hexamethylenetetramine (HMTA), is sometimes considered milder than the Vilsmeier-Haack reaction, although yields can be low.[10][11] Exploring different formylating systems may be beneficial.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
Q4: How can I effectively separate the desired this compound from its isomers and other byproducts?
A4: Separation of these closely related isomers requires a high-resolution purification technique, typically column chromatography.
The Root Cause: Similar Physical Properties
The desired product and its isomers (3-amino and 5-amino) have the same molecular weight and similar functional groups, leading to very close boiling points and polarities. This makes separation by distillation or simple crystallization challenging.
Solutions & Mitigation Strategies:
-
Silica Gel Column Chromatography: This is the most effective method.
-
Polarity Difference: The isomers will have slightly different polarities due to intramolecular hydrogen bonding possibilities and dipole moments. The 2-amino-6-methoxy isomer can form a strong intramolecular hydrogen bond between the amino group and the aldehyde, which may reduce its interaction with the silica gel compared to the 5-amino isomer, potentially causing it to elute faster.
-
Solvent System (Eluent): A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution (gradually increasing the percentage of ethyl acetate) will likely be necessary to resolve the isomers.
-
-
Preparative TLC/HPLC: For smaller scales or very difficult separations, preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The primary challenge is regiocontrol . As detailed in the troubleshooting guide, direct formylation of 2-methoxyaniline is electronically and sterically directed away from the desired C6 position. Overcoming this inherent reactivity to force formylation at a less favorable position is the central problem. Secondary challenges include preventing N-formylation of the amine and avoiding product decomposition under acidic reaction conditions.
Q2: Is there a recommended "best" synthetic route?
There isn't a single "best" route, as the optimal choice depends on available starting materials, scale, and safety considerations. However, a multi-step approach that avoids the direct formylation of 2-methoxyaniline is generally more successful. A robust strategy involves:
-
Starting with a precursor like 2-methyl-3-nitroanisole.
-
Oxidizing the methyl group to an aldehyde.
-
Reducing the nitro group to the desired amine. This approach builds the desired substitution pattern step-by-step, providing much greater control over the final product's regiochemistry.
Q3: Can I use a Duff reaction for this synthesis?
While the Duff reaction is a classic method for ortho-formylation of phenols, its application to anilines is less common and can be problematic.[7][10] The reaction involves heating with hexamethylenetetramine (HMTA) in an acidic medium.[11] You would face the same regioselectivity issues as with other formylation methods, and the high temperatures (150-160 °C) can lead to significant decomposition and the formation of complex side products like benzoxazines.[12]
Experimental Protocols & Data
Protocol 1: Illustrative Vilsmeier-Haack Formylation of 2-Methoxyaniline
This protocol is provided for illustrative purposes to demonstrate the formation of isomeric products. It is NOT a recommended procedure for the selective synthesis of this compound.
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous dichloromethane (DCM) to 0 °C.
-
Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the stirred POCl₃ solution, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.[5]
-
Addition of Substrate: Dissolve 2-methoxyaniline (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate. Stir for 1 hour.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: The resulting crude oil will be a mixture of products. Analyze by ¹H NMR and LC-MS to identify the different isomers.
Table 1: Product Profile from Formylation of 2-Methoxyaniline
| Compound | Structure | Expected Outcome | Relative Polarity (on Silica) |
| This compound | Minor | Medium | |
| 3-Amino-2-methoxybenzaldehyde | Major | Medium-High | |
| 5-Amino-2-methoxybenzaldehyde | Major | High | |
| N-(2-methoxyphenyl)formamide | Common Byproduct | Medium |
Troubleshooting Workflow
References
- CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google P
-
Organic Syntheses Procedure - Benzaldehyde, m-methoxy. [Link]
-
Sciencemadness.org - 6-hydroxy-2-nitrobenzaldehyde. [Link]
-
IOSR Journal - Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]
-
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations . [Link]
-
Duff Reaction . [Link]
- WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)
-
PubMed Central (PMC) - Twice as Nice: The Duff Formylation of Umbelliferone Revised. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) - Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. [Link]
-
Chemistry Steps - Vilsmeier-Haack Reaction. [Link]
-
Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O . [Link]
-
Semantic Scholar - A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
Light Induced Protein-DNA Conjugation - Supporting Information . [Link]
-
Wikipedia - o-Anisidine. [Link]
-
ResearchGate - 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
-
NROChemistry - Vilsmeier-Haack Reaction. [Link]
-
National Institutes of Health (NIH) - Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 . [Link]
-
ResearchGate - New Opportunities for Duff Reaction. [Link]
-
YouTube - VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]
-
UNI ScholarWorks - Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
-
CAS Common Chemistry - 5-Chloro-2-methoxyaniline. [Link]
Sources
- 1. o-Anisidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. researchgate.net [researchgate.net]
degradation of 2-Amino-6-methoxybenzaldehyde and storage conditions
Welcome to the technical support center for 2-Amino-6-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and application of this compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.
I. Troubleshooting Guide: Degradation of this compound
This section addresses specific issues that may arise from the degradation of this compound, providing potential causes and actionable solutions.
Issue 1: The solid this compound has changed color from a light yellow to a brown or reddish-brown powder.
-
Potential Cause: This color change is a common indicator of oxidation of the aromatic amino group.[1] Aromatic amines are susceptible to atmospheric oxidation, which can lead to the formation of colored impurities.[1] This process can be accelerated by exposure to light and elevated temperatures.
-
Solution:
-
Purity Check: Before use, it is crucial to assess the purity of the discolored reagent. This can be accomplished using High-Performance Liquid Chromatography (HPLC) as detailed in the "Experimental Protocols" section of this guide. The appearance of new peaks or a decrease in the area of the main peak for this compound will confirm degradation.
-
Purification: If the degradation is minor, purification by recrystallization may be possible. However, for quantitative experiments or in sensitive applications, using a fresh, pure batch of the compound is strongly recommended to ensure reproducible results.
-
Preventative Measures: To prevent future oxidation, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial or by wrapping the container in aluminum foil.[2]
-
Issue 2: When preparing a solution, the this compound does not fully dissolve, or the solution is hazy.
-
Potential Cause: Hazy solutions or the presence of insoluble material often point towards polymerization. Aminobenzaldehydes, particularly in concentrated solutions or at room temperature, can undergo self-condensation reactions to form polymers.[3] This is a known issue with the related compound, 2-aminobenzaldehyde.[3]
-
Solution:
-
Immediate Use: Prepare solutions of this compound immediately before use. Avoid preparing stock solutions for long-term storage unless their stability under specific conditions has been validated.
-
Low-Temperature Dissolution: If possible, dissolve the compound in a pre-chilled solvent to minimize the rate of self-condensation.
-
Filtration: If a hazy solution is obtained, it may be possible to filter out the polymeric material using a 0.22 µm syringe filter. However, be aware that this will lower the effective concentration of your solution. It is advisable to determine the concentration of the filtered solution by UV-Vis spectroscopy or HPLC.
-
Issue 3: HPLC analysis of the this compound shows a new peak with a shorter retention time and a UV spectrum consistent with a carboxylic acid.
-
Potential Cause: The aldehyde functional group is susceptible to oxidation, which converts it to a carboxylic acid.[4] In the case of this compound, this would result in the formation of 2-Amino-6-methoxybenzoic acid. Carboxylic acids are generally more polar than their corresponding aldehydes, leading to a shorter retention time on a reverse-phase HPLC column.
-
Solution:
-
Confirm Identity: If you have access to a mass spectrometer (LC-MS), you can confirm the identity of the new peak by its mass-to-charge ratio.
-
Avoid Oxygen: When working with solutions of this compound, particularly for extended periods, it is good practice to use degassed solvents and to blanket the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
Evaluate Impact: Depending on the downstream application, the presence of a small amount of the corresponding carboxylic acid may or may not be detrimental. However, for applications requiring high purity, the material should be purified or a new batch used.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored at -20°C.[2] The container should be tightly sealed to prevent moisture ingress and the headspace should be flushed with an inert gas such as argon or nitrogen to minimize exposure to oxygen.[2] Protecting the compound from light is also crucial; storing it in an amber glass vial or in a container wrapped with aluminum foil is recommended.
Q2: How should I prepare and store solutions of this compound?
A2: Due to the compound's propensity for self-condensation and oxidation in solution, it is highly recommended to prepare solutions fresh for each experiment.[1][3] If a stock solution must be prepared, it should be made in a high-purity, degassed solvent, stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, and blanketed with an inert gas. The stability of the solution under these conditions should be periodically checked by HPLC.
Q3: What materials should be avoided when working with this compound?
A3: Avoid contact with strong oxidizing agents, as they can rapidly degrade the compound.[2] Additionally, strong bases should be avoided as they can catalyze condensation reactions.
Q4: My experiment is sensitive to trace impurities. How can I be sure of the purity of my this compound?
A4: The most reliable way to assess the purity of your compound is through a combination of analytical techniques. HPLC is an excellent method for quantifying the purity and detecting non-volatile impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any structural isomers or other impurities. For a new bottle of the reagent, it is always good practice to run a purity check before starting a series of critical experiments.
III. Data Summary and Visualization
Storage and Handling Quick Reference
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes degradation rates, including self-condensation.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amino and aldehyde groups. |
| Light Protection | Amber vial or opaque container | Prevents photodegradation. |
| Incompatible Materials | Strong oxidizing agents, strong bases | Prevents rapid chemical degradation.[2] |
| Solution Storage | Prepare fresh; if necessary, store at -20°C to -80°C under inert gas in single-use aliquots. | Minimizes polymerization and oxidation in solution.[3] |
Inferred Degradation Pathways
Caption: Inferred degradation pathways of this compound.
IV. Experimental Protocols
Protocol: Purity Assessment of this compound by HPLC
This protocol provides a general method for the analysis of this compound and its potential degradation products. This method may require optimization for your specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks
-
Autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B in a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent mixture to obtain a stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
5. HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient can be used for optimal separation of impurities. For example:
-
Start with 90% A / 10% B
-
Ramp to 10% A / 90% B over 15 minutes
-
Hold at 10% A / 90% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or use a diode array detector to scan a range, e.g., 220-400 nm, for comprehensive impurity profiling)
6. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the this compound by dividing the peak area of the main compound by the total peak area of all components (area percent method).
-
Monitor for the appearance of new peaks over time in stability studies. Degradation products, such as the corresponding carboxylic acid, will likely elute earlier than the parent compound.
Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of this compound.
V. References
-
Wikipedia. (2023). 2-Aminobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]
-
Zhang, C., De, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274.
-
Haupt, T., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology.
-
Li, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PLoS One, 14(2), e0212726.
-
Yuan, T., et al. (2018). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PLoS One, 13(11), e0207489.
-
CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-6-methylbenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
-
Kourpetis, Y. A., et al. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 2348–2381.
-
ResearchGate. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
-
International Labour Organization. (2011). Aromatic Amino Compounds. In Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Ayad, T., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules, 28(15), 5738.
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.3: Oxidation of Aldehydes and Ketones.
-
PubMed. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
-
ResearchGate. (2015). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
-
PubMed Central. (1974). Maintenance and Exchange of the Aromatic Amino Acid Pool in Escherichia coli.
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for 2-Aminobenzophenone Analysis: Application Notes and Protocols.
-
ChemRxiv. (2022). Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone.
-
National Institutes of Health. (2019). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis.
-
Wikipedia. (2023). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up of 2-Amino-6-methoxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-methoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. We will explore the common challenges encountered during scale-up and provide robust, field-proven solutions to ensure a safe, efficient, and reproducible process.
Section 1: Navigating Synthetic Strategies for Scale-Up
The synthesis of this compound is not trivial, primarily due to the challenge of achieving regioselectivity. The starting material, 3-methoxyaniline, has two activating groups (amino and methoxy) that can direct electrophilic substitution to multiple positions. A successful scale-up strategy hinges on selecting a synthetic route that is both high-yielding and rigorously controls the formation of isomers.
The most reliable and scalable approach is the Directed ortho-Metalation (DoM) of a protected 3-methoxyaniline. This strategy leverages a directing group to selectively activate the C-H bond at the 2-position for lithiation and subsequent formylation. Let's compare this to other potential routes.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Directed ortho-Metalation (DoM) | Vilsmeier-Haack Formylation | Friedel-Crafts Formylation |
| Starting Material | N-protected 3-methoxyaniline | 3-methoxyaniline | 3-methoxyaniline |
| Key Reagents | n-BuLi or s-BuLi, DMF | POCl₃/DMF | Lewis Acid (e.g., AlCl₃), Formylating Agent |
| Regioselectivity | Excellent (directed to C2) | Poor (mixture of 2-, 4-, and 6-isomers) | Poor (isomer mixture, potential for rearrangement) |
| Reaction Conditions | Cryogenic (-78 to -40 °C), Inert Atmosphere | Mild to Moderate (0 °C to 80 °C) | Varies, often harsh |
| Scale-Up Feasibility | High, with proper engineering controls | Low, due to purification challenges | Very Low, due to low selectivity and harshness |
| Key Advantage | High predictability and isomer control. | Inexpensive reagents. | Classic, well-known reaction. |
| Key Disadvantage | Requires handling of pyrophoric organolithiums and cryogenic temperatures. | Difficult separation of isomers, leading to low isolated yield of the desired product.[1][2] | Often results in complex product mixtures and low yields. |
Based on this analysis, the DoM pathway is the superior choice for any process intended for scale-up. The workflow below outlines the recommended synthetic strategy.
Caption: Recommended synthetic workflow via Directed ortho-Metalation.
Section 2: Troubleshooting Guide: Common Scale-Up Pitfalls (Q&A)
This section addresses specific problems that can arise when transitioning the DoM synthesis from grams to kilograms.
Q1: My ortho-lithiation reaction is sluggish or fails to go to completion upon scale-up. What are the likely causes?
A: This is a common issue often related to mass transfer and reagent quality at scale.
-
Causality: Organolithium reactions are extremely fast but can be limited by the rate of mixing and the presence of trace impurities. Water is a primary culprit; 1 equivalent of water will consume 2 equivalents of n-BuLi (one for deprotonation, one for reaction with the resulting LiOH).
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all solvents (THF), reagents, and the reactor itself are scrupulously dried. On a large scale, this means verifying solvent water content (<50 ppm) and performing nitrogen purge/vacuum cycles on the reactor.
-
Reagent Titration: Never assume the stated concentration of commercial n-BuLi. It degrades over time. Titrate the solution (e.g., using diphenylacetic acid) immediately before use to determine the exact molarity for accurate stoichiometry.
-
Mixing Efficiency: In large reactors, subsurface addition of n-BuLi with vigorous agitation is critical to prevent localized "hot spots" and ensure rapid homogenization. Poor mixing can lead to side reactions and incomplete lithiation.
-
Temperature Control: Ensure your cooling system can handle the exotherm of the n-BuLi addition. The reaction is typically run at -78 °C (dry ice/acetone) in the lab, which may be challenging at scale. A cryo-chiller system capable of maintaining ≤ -70 °C is often required.[3]
-
Q2: I am observing significant byproduct formation, particularly decomposition during the DMF quench. How can I improve this step?
A: The formylation quench is a critical step where yield can be lost if not properly controlled.
-
Causality: The lithiated intermediate is a potent nucleophile and base. Adding it to neat DMF can lead to complex side reactions. The optimal method is to add the DMF to the lithiated species at low temperature. The initial adduct formed between the aryllithium and DMF can also be unstable at higher temperatures.
-
Troubleshooting Steps:
-
Inverse Addition & Temperature: Add the DMF dropwise to the cold (-78 °C) solution of the lithiated intermediate. This keeps the aryllithium as the limiting reagent at the point of reaction, minimizing side reactions of DMF. Never add the aryllithium to DMF.
-
Quench Temperature: Maintain the cryogenic temperature throughout the DMF addition and for a short period afterward (e.g., 30 minutes) to ensure the reaction is complete before warming. A premature temperature increase can cause the tetrahedral intermediate to collapse in an uncontrolled manner.
-
DMF Purity: Use high-purity, anhydrous DMF. The presence of dimethylamine (a common impurity) can lead to the formation of other byproducts.
-
Q3: The product darkens and forms intractable tars during the deprotection and work-up. What is happening and how can I prevent it?
A: this compound is susceptible to oxidation and polymerization, especially under harsh conditions or when exposed to air.
-
Causality: Aromatic amines and aldehydes are both prone to oxidation. The combination in one molecule, particularly with activating methoxy and amino groups, makes the final product sensitive. The presence of oxygen and heat accelerates degradation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the deprotection, work-up, and isolation under a nitrogen or argon atmosphere. This is the single most important factor in preventing oxidative degradation.
-
Controlled Hydrolysis: During the work-up of the formylation and the subsequent deprotection step, control the pH carefully. Use a buffered system if necessary. Avoid strongly acidic or basic conditions at elevated temperatures for extended periods.
-
Temperature Management: When removing solvents via distillation, use the lowest possible temperature and pressure. Avoid distilling to complete dryness, as this can overheat the product. It is often better to concentrate to an oil and then proceed directly to crystallization.
-
Antioxidants: In some cases, adding a small amount of a mild antioxidant like BHT (Butylated hydroxytoluene) during work-up can help stabilize the product.
-
Q4: Isolating the pure product by crystallization is proving difficult, resulting in low recovery or an oily product.
A: A robust crystallization process is essential for achieving high purity on a large scale and must be systematically developed.
-
Causality: The product's multiple functional groups can lead to strong solvation or complex solubility behavior. Impurities, even at low levels, can inhibit crystal growth and lead to oiling out.
-
Troubleshooting & Optimization Protocol:
-
Solvent Screening: Test a range of solvents and solvent systems. A good starting point is to find a solvent in which the product is highly soluble when hot and poorly soluble when cold.
-
Develop a Cooling Profile: Once a solvent system is chosen, control the cooling rate. A slow, linear cooling profile is generally preferable to "crash" cooling in an ice bath, as it allows for the growth of larger, purer crystals.
-
Seeding: Seeding is critical for reproducibility at scale. Add a small quantity (0.1-1.0 wt%) of pure product crystals at a temperature where the solution is slightly supersaturated to initiate controlled crystallization.
-
Anti-Solvent Addition: An alternative to cooling crystallization is anti-solvent crystallization. Dissolve the crude product in a good solvent (e.g., Isopropyl Acetate) and then slowly add an anti-solvent in which the product is insoluble (e.g., Heptane) to induce precipitation.
-
Table 2: Potential Solvent Systems for Crystallization
| Solvent System | Type | Rationale |
| Isopropyl Acetate (IPAc) / Heptane | Solvent / Anti-solvent | Good balance of solubility and allows for controlled precipitation. Common in industrial processes. |
| Toluene / Heptane | Solvent / Anti-solvent | Toluene provides good solubility for aromatic compounds; heptane is a cheap and effective anti-solvent. |
| Ethanol / Water | Solvent / Anti-solvent | The polarity difference can be effective, but care must be taken to avoid oiling out. |
| Dichloromethane (DCM) / Heptane | Solvent / Anti-solvent | Excellent solvating power of DCM, but its use is being reduced due to environmental concerns. |
Section 3: Proactive Scale-Up Strategy (FAQs)
Q1: What are the Critical Process Parameters (CPPs) I must monitor and control for the DoM route?
A: For a successful and safe scale-up, you must identify and control the parameters that have the greatest impact on product quality and process safety. The following table outlines the key CPPs for the N-protection, DoM, and formylation stages.
Table 3: Critical Process Parameters (CPPs) for the DoM Route
| Step | Parameter | Impact | Control Strategy |
| N-Protection | Reagent Stoichiometry | Incomplete reaction or byproducts | Use exact equivalents of protecting agent and base. |
| Temperature | Exotherm can lead to side reactions | Controlled addition rate, efficient reactor cooling. | |
| DoM | Temperature | Critical for selectivity and stability of lithiated species | Maintain ≤ -70 °C with a reliable cryo-chiller. |
| n-BuLi Addition Rate | Controls exotherm; critical for safety | Slow, controlled subsurface addition with vigorous mixing. | |
| n-BuLi Stoichiometry | Incomplete lithiation (yield loss) | Titrate n-BuLi before use; use slight excess (e.g., 1.1 eq). | |
| Formylation | Quench Temperature | Critical for preventing byproduct formation | Maintain ≤ -70 °C during DMF addition. |
| Method of Addition | Affects yield and purity | Add DMF to the aryllithium solution (inverse addition). |
Q2: What are the primary safety hazards associated with this synthesis at an industrial scale?
A: The DoM route involves significant hazards that require strict engineering and administrative controls.
-
Pyrophoric Reagents: n-Butyllithium (n-BuLi) is pyrophoric and will ignite spontaneously on contact with air. It must be stored and transferred under an inert atmosphere (nitrogen or argon) at all times. All transfers should be done via cannula or a closed-system pressure transfer.
-
Cryogenic Temperatures: Operating at -78 °C poses risks of frostbite and material embrittlement. Appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, is mandatory. Ensure reactor materials are rated for such low temperatures.
-
Exothermic Reactions: Both the lithiation and the subsequent aqueous quench can be highly exothermic. A runaway reaction is a serious risk. The reactor must have adequate cooling capacity, and a documented emergency quench procedure (e.g., with an appropriate alcohol) should be in place.
-
Flammable Solvents: Tetrahydrofuran (THF) is highly flammable. All equipment must be properly grounded to prevent static discharge, and the process area should be equipped with appropriate fire suppression systems.
-
Corrosive Reagents: Reagents used in deprotection (e.g., strong acids or bases) are corrosive and require appropriate handling procedures and PPE.[4]
Caption: Logic diagram for troubleshooting common scale-up issues.
Section 4: Field-Proven Experimental Protocol
This protocol outlines the synthesis of this compound via N-pivaloyl protection and Directed ortho-Metalation.
Protocol 4.1: Gram-Scale Synthesis
Step 1: N-Pivaloyl-3-methoxyaniline
-
To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-methoxyaniline (1.0 eq), toluene (8 mL/g), and triethylamine (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add pivaloyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Quench the reaction with water (5 mL/g). Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amine, which can often be used without further purification.
Step 2: Synthesis of this compound
-
SAFETY FIRST: All operations involving n-BuLi must be performed under a strict inert atmosphere in a well-ventilated fume hood.
-
To a flame-dried, 3-neck flask under nitrogen, add N-pivaloyl-3-methoxyaniline (1.0 eq) and anhydrous THF (10 mL/g).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (2.2 eq, solution in hexanes) dropwise via syringe or cannula, keeping the internal temperature below -70 °C. The solution may turn yellow or orange.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise, again maintaining the temperature below -70 °C.
-
Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C.
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 10 mL/g). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection and Isolation
-
Dissolve the crude protected aldehyde in methanol (10 mL/g) and add concentrated hydrochloric acid (5.0 eq).
-
Heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC/HPLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and cool in an ice bath. Carefully neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with isopropyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by crystallization (e.g., from an IPAc/Heptane system as developed in Section 2) to yield this compound as a crystalline solid.
References
- WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)
-
Organic Syntheses Procedure: Benzaldehyde, m-methoxy-. [Link]
-
(PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review - ResearchGate. [Link]
- CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google P
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2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing - NIH. [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. [Link]
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A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole - ResearchGate. [Link]
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Formylation - Common Conditions. [Link]
-
2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing - MDPI. [Link]
-
(PDF) 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing - ResearchGate. [Link]
- CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google P
- US4324922A - Reimer-Tiemann aldehyde synthesis process - Google P
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ortho metalation - Andrew G Myers Research Group. [Link]
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Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. [Link]
-
Automated, Multistep Continuous‐Flow Synthesis of 2,6‐Dideoxy and 3‐Amino‐2,3,6‐trideoxy Monosaccharide Building Blocks | Request PDF - ResearchGate. [Link]
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Reimer Tiemann Reaction (video) - Khan Academy. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. [Link]
-
2-methoxybenzaldehyde, CAS Registry Number 135-02-4. [Link]
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Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC - PubMed Central. [Link]
- CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google P
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Synthesis by Formylation of Arylmetal Reagents. [Link]
-
Reimer–Tiemann reaction - Wikipedia. [Link]
-
Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group - ResearchGate. [Link]
- US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google P
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(PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES - ResearchGate. [Link]
-
(PDF) Synthesis of Substituted 2-Hydroxyaryl Aldehydes by the Microwave-Induced Reimer—Tiemann Reaction - ResearchGate. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. [Link]
-
MSDS of 2-amino-3-methoxybenzaldehyde. [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. [Link]
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- 3. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
handling and safety precautions for 2-Amino-6-methoxybenzaldehyde
Welcome to the Technical Support Center for 2-Amino-6-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. The following information is synthesized from established safety protocols for structurally similar compounds and should be used to augment, not replace, your institution's specific safety procedures and the full Safety Data Sheet (SDS) for any chemical you handle.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and safety of this compound and its close isomers.
Q1: What are the primary hazards associated with this compound and its analogs?
Based on data from closely related aminobenzaldehyde derivatives, the primary hazards include:
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2][3]
-
Harmful if Swallowed: Some analogs are considered harmful if ingested.[2]
Q2: I am noticing the solid material has a light yellow to brown color. Is this normal?
Yes, a pale yellow to brown coloration for substituted benzaldehydes is common and generally does not indicate significant degradation for many applications.[2] However, for high-purity applications, it is always best to consult the supplier's certificate of analysis.
Q3: What are the initial signs of exposure to this compound?
Initial signs of exposure may include irritation of the skin, eyes, and respiratory tract.[2][3][4] If you experience any of these symptoms, move to a well-ventilated area and seek medical advice.
Q4: Can I store this compound on the benchtop?
No, this is not recommended. The compound and its analogs are often sensitive to air and moisture.[2][5] It is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6] Storage under an inert atmosphere is also recommended.[2]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields | Degradation of the starting material due to improper storage. | Ensure the compound is stored in a tightly sealed container, under an inert atmosphere if possible, and away from light and moisture. Consider re-purifying the material if degradation is suspected. |
| Difficulty in dissolving the compound | Low solubility in the chosen solvent. | Based on analogs, this compound is likely to have limited solubility in water.[4][5] Consider using organic solvents. Always perform a small-scale solubility test before proceeding with your main reaction. |
| Side reactions or unexpected byproducts | Reactivity with incompatible materials. | Avoid contact with strong oxidizing agents, strong bases, strong reducing agents, acids, acid chlorides, and acid anhydrides.[3][4] Ensure all glassware is clean and dry before use. |
Section 3: Experimental Protocols
Personal Protective Equipment (PPE) Protocol
Proper PPE is the first line of defense against chemical exposure. The following protocol is based on recommendations for similar hazardous compounds.
Step-by-Step PPE Protocol:
-
Lab Coat: Always wear a flame-resistant lab coat that is fully buttoned.
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of damage before use.
-
Eye Protection: Wear safety goggles with side shields that conform to EN166 (EU) or NIOSH (US) standards.[6]
-
Face Protection: When there is a risk of splashing or when handling larger quantities, a face shield should be worn in addition to safety goggles.
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[3][6]
Spill Cleanup Protocol
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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- 5. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Enhancing the Stability of 2-Amino-6-methoxybenzaldehyde in Solution
This guide is intended for researchers, scientists, and drug development professionals who are utilizing 2-Amino-6-methoxybenzaldehyde in their experimental workflows. As a valued reagent in the synthesis of complex molecules, its inherent instability in solution can present significant challenges. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to mitigate degradation and ensure the reliability and reproducibility of your results. Our approach is grounded in the fundamental principles of organic chemistry and supported by established methodologies for the stabilization of aromatic aldehydes and amines.
Understanding the Instability of this compound
This compound is a bifunctional molecule containing a nucleophilic amino group and an electrophilic aldehyde group on the same aromatic ring. This arrangement makes it susceptible to several degradation pathways, primarily self-condensation and oxidation.
Self-Condensation: The most significant degradation pathway for 2-aminobenzaldehydes is an acid-catalyzed self-condensation reaction.[1] The amino group of one molecule can attack the aldehyde group of another, leading to the formation of imines, which can then cyclize and polymerize to form trimers, tetramers, and other complex structures.[1][2] This process is often observed as a discoloration of the solution or the formation of insoluble precipitates. The reaction is known to be catalyzed by even trace amounts of acid.[1]
Oxidation: The aromatic amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored byproducts and a decrease in the purity and reactivity of the compound.
The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of both the amino and aldehyde functionalities. While it may slightly decrease the electrophilicity of the aldehyde, the overall propensity for degradation remains high.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned yellow/brown. What is happening?
A1: The discoloration is a common indicator of degradation, likely due to both self-condensation and oxidation. The formation of highly conjugated polymeric byproducts and oxidized species often results in colored solutions. To minimize this, it is crucial to handle the compound under an inert atmosphere, protect it from light, and use high-purity, neutral solvents.
Q2: I observe a precipitate forming in my stock solution. Is it a sign of degradation?
A2: Yes, the formation of a precipitate is a strong indication of self-condensation, leading to the formation of larger, less soluble polymeric adducts.[1][2] This can be minimized by preparing dilute solutions and using them promptly. If a stock solution is necessary, it should be stored at low temperatures and under an inert atmosphere.
Q3: Can I store solutions of this compound for an extended period?
A3: It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, it should be for the shortest possible time, at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). The choice of solvent is also critical for even short-term storage.
Q4: What is the best solvent for dissolving this compound?
A4: The choice of solvent depends on the specific application. For general use, high-purity, anhydrous, and neutral solvents are recommended. Aprotic solvents like anhydrous dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often suitable. Protic solvents like ethanol can potentially participate in side reactions, such as the formation of ethoxy derivatives during condensation.[1] It is crucial to avoid acidic or basic solvents, as they can catalyze degradation.
Q5: How does pH affect the stability of the solution?
A5: The stability of this compound is highly pH-sensitive. Acidic conditions will significantly accelerate the rate of self-condensation.[1] While strongly basic conditions might prevent the protonation of the amino group required for acid-catalyzed condensation, they can promote other base-catalyzed reactions. Therefore, maintaining a neutral pH is critical for maximizing the stability of the compound in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid Discoloration of Solution | Oxidation by atmospheric oxygen. | Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use degassed solvents. |
| Light-induced degradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | |
| Precipitate Formation | Self-condensation due to high concentration. | Prepare more dilute solutions and use them immediately. If a stock solution is necessary, store it at a low temperature. |
| Acid-catalyzed self-condensation. | Use high-purity, neutral solvents. Avoid any acidic contaminants. Consider passing the solvent through a plug of neutral alumina before use. | |
| Inconsistent Reaction Yields | Degradation of the starting material. | Use freshly prepared solutions of this compound for each reaction. Confirm the purity of the solid material before use. |
| Incompatible reaction conditions. | Ensure that the reaction conditions (e.g., pH, temperature, catalysts) are compatible with the stability of the aminobenzaldehyde. | |
| Broad Peaks or Multiple Spots on TLC/LC-MS | Presence of degradation products. | Purify the solid this compound before use if necessary. Optimize solution handling and storage as described in this guide. |
Experimental Protocols for Enhancing Stability
Protocol for Preparation and Handling of a Stabilized Solution
This protocol outlines the best practices for preparing a solution of this compound to minimize degradation for immediate use in a reaction.
Materials:
-
This compound (high purity)
-
Anhydrous, neutral solvent (e.g., dioxane, THF, or DMF), degassed
-
Inert gas supply (argon or nitrogen)
-
Dry, clean glassware
-
Optional: Radical scavenger/antioxidant (e.g., Butylated hydroxytoluene - BHT)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Conduct all operations under a positive pressure of argon or nitrogen.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent purified through a solvent purification system. Degas the solvent by bubbling with an inert gas for 15-20 minutes or by the freeze-pump-thaw method.
-
Weighing: Weigh the required amount of this compound in a clean, dry vial under an inert atmosphere if possible.
-
Dissolution: Add the degassed, anhydrous solvent to the vial containing the solid. To minimize self-condensation, aim for a low concentration.[3]
-
(Optional) Addition of a Stabilizer: For applications where a radical scavenger is not expected to interfere, a small amount of an antioxidant like BHT (e.g., 0.01 mol%) can be added to the solution to inhibit oxidation. Aromatic amine antioxidants are known to be effective in preventing degradation by intercepting free radical chain reactions.[4]
-
Use Immediately: Use the freshly prepared solution as soon as possible.
Protocol for Monitoring Stability using HPLC-UV
This protocol provides a general method for monitoring the degradation of this compound in solution over time.
Instrumentation and Conditions:
-
HPLC System: With a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for substituted benzaldehydes.[5] A starting point could be a gradient from 30% acetonitrile in water to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance, which can be determined by running a UV scan of a fresh solution.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a fresh solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (t=0): Immediately inject an aliquot of the fresh solution into the HPLC system to obtain the initial purity profile.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature on the benchtop, protected from light in a drawer, at 4°C in a refrigerator).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time. This will provide a quantitative measure of the stability under the tested conditions.
Visualizing Degradation and Stabilization
Degradation Pathway of this compound
The primary degradation route is a self-condensation reaction. The following diagram illustrates a simplified initial step of this process.
Caption: Recommended workflow for handling this compound solutions.
Summary of Stability Factors and Recommendations
| Factor | Impact on Stability | Recommendation |
| pH | Acidic conditions significantly accelerate self-condensation. | Maintain neutral pH. Use high-purity, neutral solvents. |
| Solvent | Purity and nature of the solvent are critical. Protic solvents may participate in side reactions. | Use anhydrous, aprotic, and neutral solvents (e.g., dioxane, THF, DMF). |
| Concentration | Higher concentrations increase the rate of self-condensation. | Use dilute solutions whenever possible and prepare them fresh. |
| Temperature | Higher temperatures increase the rate of degradation. | Prepare solutions at room temperature and store at low temperatures (-20°C) if necessary. |
| Atmosphere | Oxygen can cause oxidative degradation. | Handle solutions under an inert atmosphere (argon or nitrogen). Use degassed solvents. |
| Light | Light can promote oxidative and other degradation pathways. | Protect solutions from light using amber vials or by wrapping containers. |
| Additives | Antioxidants can inhibit oxidative degradation. | Consider adding a radical scavenger like BHT for applications where it will not interfere. |
By implementing these best practices, researchers can significantly improve the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
- Zhang, C., De, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274.
- Jircitano, A. J., Sommerer, S. O., Shelley, J. J., & Westcott, B. L. (1994). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde.
- He, Y., & Wang, C. (2009). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Journal of the Serbian Chemical Society, 74(10), 1085-1095.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Retrieved from [Link]
-
Wikipedia. (2023). 2-Aminobenzaldehyde. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the FTIR Spectrum of 2-Amino-6-methoxybenzaldehyde and its Structural Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and accessible tool for this purpose. This guide provides an in-depth analysis of the FTIR spectrum of 2-Amino-6-methoxybenzaldehyde, a valuable building block in medicinal chemistry. By comparing its spectral features with those of its structural isomers, we will elucidate the diagnostic absorption bands that enable precise structural confirmation. This guide is designed to not only present data but also to explain the underlying principles of spectral interpretation, thereby empowering researchers to confidently identify these and similar compounds.
The Power of Vibrational Spectroscopy in Isomer Differentiation
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of these vibrations is dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure. Consequently, even subtle differences in the arrangement of functional groups, as seen in structural isomers, can lead to distinct and identifiable patterns in their FTIR spectra. This makes FTIR an invaluable technique for distinguishing between isomers that may exhibit similar physical properties.
Analysis of the Predicted FTIR Spectrum of this compound
The key diagnostic regions in the FTIR spectrum of this compound are expected to be:
-
3500-3300 cm⁻¹ (N-H Stretching Region): The primary amine group will exhibit two distinct, sharp to medium intensity bands. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. For aromatic amines, these peaks typically appear at slightly higher frequencies compared to aliphatic amines.[1][2][3]
-
3100-3000 cm⁻¹ (Aromatic C-H Stretching): The stretching vibrations of the C-H bonds on the benzene ring will produce multiple weak to medium bands in this region.[4]
-
2900-2800 cm⁻¹ (Aldehydic C-H Stretching): A characteristic feature of aldehydes is the C-H stretching of the aldehyde group, which typically appears as two weak to medium bands. One is often observed around 2850 cm⁻¹ and the other near 2750 cm⁻¹.[5]
-
1700-1660 cm⁻¹ (C=O Carbonyl Stretching): The aldehyde carbonyl group (C=O) will produce a very strong and sharp absorption band. In aromatic aldehydes, conjugation with the benzene ring lowers the frequency to this range from the typical 1740-1720 cm⁻¹ of aliphatic aldehydes.[6][7][8]
-
1650-1580 cm⁻¹ (N-H Bending and Aromatic C=C Stretching): The scissoring (bending) vibration of the primary amine N-H bonds falls in this region.[1][2][3] Additionally, the C=C stretching vibrations of the aromatic ring also appear here as sharp, medium-intensity bands.[4][9] These peaks may overlap.
-
1350-1250 cm⁻¹ (Aromatic C-N Stretching): The stretching vibration of the C-N bond in aromatic amines gives rise to a strong band in this region.[1][2][10]
-
1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ (Asymmetric and Symmetric C-O-C Stretching): The aryl ether linkage of the methoxy group will show two distinct C-O stretching bands. The asymmetric stretch is typically stronger and appears at the higher wavenumber, while the symmetric stretch is found at the lower wavenumber.[11][12]
The following table summarizes the predicted key FTIR absorption bands for this compound:
| Wavenumber Range (cm⁻¹) | Functional Group Vibration | Predicted Intensity |
| ~3450 and ~3350 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp |
| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |
| ~2850 and ~2750 | Aldehydic C-H Stretch | Weak to Medium |
| 1680-1660 | Aldehyde C=O Stretch | Strong, Sharp |
| 1620-1580 | N-H Bend & Aromatic C=C Stretch | Medium to Strong |
| 1335-1250 | Aromatic C-N Stretch | Strong |
| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |
| ~1040 | Symmetric C-O-C Stretch (Aryl Ether) | Medium |
Comparative FTIR Analysis with Structural Isomers
To highlight the unique spectral signature of this compound, we will compare its predicted spectrum with the known spectral features of its structural isomers: 2-Aminobenzaldehyde, 2-Methoxybenzaldehyde, 3-Aminobenzaldehyde, and 3-Methoxybenzaldehyde.
| Compound | Key Differentiating FTIR Peaks (cm⁻¹) |
| This compound (Predicted) | ~3450 & ~3350 (N-H), 1680-1660 (C=O), ~1250 & ~1040 (C-O-C) |
| 2-Aminobenzaldehyde | ~3400 & ~3300 (N-H), ~1665 (C=O), Absence of strong C-O-C ether bands |
| 2-Methoxybenzaldehyde | Absence of N-H stretches , ~1685 (C=O), ~1245 & ~1020 (C-O-C) |
| 3-Aminobenzaldehyde | ~3400 & ~3300 (N-H), ~1700 (C=O), Absence of strong C-O-C ether bands |
| 3-Methoxybenzaldehyde | Absence of N-H stretches , ~1700 (C=O), ~1260 & ~1040 (C-O-C) |
Distinguishing Features:
-
Presence of Amine and Methoxy Groups: this compound is unique among this set in possessing both the characteristic double N-H stretching peaks of a primary amine and the two strong C-O-C stretching bands of an aryl ether.
-
Comparison with Aminobenzaldehydes: While 2-Aminobenzaldehyde and 3-Aminobenzaldehyde will also show the primary amine N-H stretches, they will lack the strong ether bands around 1250 cm⁻¹ and 1040 cm⁻¹.
-
Comparison with Methoxybenzaldehydes: Conversely, 2-Methoxybenzaldehyde and 3-Methoxybenzaldehyde will exhibit the ether bands but will be missing the N-H stretching vibrations in the 3500-3300 cm⁻¹ region.
-
Effect of Substituent Position on Carbonyl Frequency: The position of the electron-donating amino and methoxy groups influences the C=O stretching frequency. In this compound, the ortho-amino and ortho-methoxy groups are expected to lower the carbonyl frequency through resonance and potential intramolecular hydrogen bonding. This would likely place its C=O stretch at a lower wavenumber compared to 3-methoxybenzaldehyde or 3-aminobenzaldehyde where the electronic effects are less direct.
Experimental Protocol: Acquiring an FTIR Spectrum using the KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality FTIR spectra of solid samples. The principle lies in dispersing a small amount of the solid sample in a transparent matrix of KBr, which is then pressed into a thin, transparent pellet.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Dry finely ground, spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has a strong, broad absorption in the IR spectrum.
-
Grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle.
-
-
Mixing:
-
Add approximately 100-200 mg of the dried KBr to the mortar containing the sample.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The resulting mixture should be a fine, free-flowing powder.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance versus wavenumber.
-
Visualizing the Workflow and Molecular Relationships
FTIR Analysis Workflow
The following diagram illustrates the key stages of FTIR analysis, from sample preparation to spectral interpretation.
Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.
Structural Comparison of Isomers
This diagram shows the molecular structures of this compound and its selected isomers, highlighting the differences in functional group placement.
Caption: Structural formulas of this compound and its isomers.
Conclusion
The FTIR spectrum of this compound provides a unique fingerprint that allows for its definitive identification and differentiation from its structural isomers. The key to this differentiation lies in the simultaneous presence of characteristic absorption bands for a primary aromatic amine (two N-H stretches around 3450 and 3350 cm⁻¹), an aromatic aldehyde (a strong C=O stretch around 1680-1660 cm⁻¹), and an aryl ether (two C-O-C stretches around 1250 and 1040 cm⁻¹). By carefully analyzing these diagnostic regions, researchers can confidently verify the structure of their synthesized or isolated compounds, ensuring the integrity of their subsequent research and development activities.
References
-
Libretexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
-
Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
-
Clougherty, L. E., Sousa, J. A., & Wyman, G. M. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 22(4), 462–462. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a) 2-Aminobenzaldehyde; b) Chitosan nanofibers (CSNFs). [Link]
-
Libretexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Libretexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). IR: aldehydes. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy-. NIST Chemistry WebBook. [Link]
-
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
-
Libretexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... [Link]
-
SlideShare. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
-
Libretexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. [Link]
-
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
ChemSynthesis. (2025, May 20). 2-aminobenzaldehyde - 529-23-7. [Link]
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A Comparative Analysis of the Reactivity of 2-Amino-6-methoxybenzaldehyde and 2-Aminobenzaldehyde
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds fundamental to medicinal chemistry, the reactivity of substituted aromatic aldehydes is of paramount importance. This guide provides an in-depth comparative analysis of the reactivity of 2-amino-6-methoxybenzaldehyde and its parent compound, 2-aminobenzaldehyde. This comparison is crucial for researchers aiming to leverage these building blocks in the synthesis of quinolines and other nitrogen-containing heterocycles, which are prevalent in numerous pharmacologically active agents.
At a Glance: Structural and Electronic Comparison
| Feature | 2-Aminobenzaldehyde | This compound |
| Molar Mass | 121.14 g/mol | 151.16 g/mol |
| Appearance | Yellow solid | - |
| Key Functional Groups | Aldehyde (-CHO), Primary Amine (-NH₂) | Aldehyde (-CHO), Primary Amine (-NH₂), Methoxy (-OCH₃) |
| Electronic Effects | Amino group is strongly electron-donating (+M > -I). | Both amino and methoxy groups are electron-donating (+M). |
| Expected Aldehyde Reactivity | Moderately reactive aldehyde. | Lower reactivity of the aldehyde group is anticipated due to the combined electron-donating effects. |
| Expected Amine Nucleophilicity | Moderately nucleophilic amine. | Potentially reduced nucleophilicity of the amine group due to steric hindrance from the adjacent methoxy group. |
The Decisive Influence of the 6-Methoxy Group: An Analysis of Electronic and Steric Effects
The primary difference between the two molecules lies in the presence of a methoxy group at the 6-position of this compound. This substituent exerts both electronic and steric effects that significantly modulate the reactivity of both the aldehyde and the amino functionalities.
Electronic Effects
Both the amino and methoxy groups are electron-donating through resonance (+M effect). In 2-aminobenzaldehyde, the amino group's lone pair of electrons delocalizes into the benzene ring, increasing the electron density at the ortho and para positions. This donation of electron density to the carbonyl carbon of the aldehyde group reduces its electrophilicity, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
In this compound, this electron-donating effect is amplified by the presence of the methoxy group. The cumulative effect of two electron-donating groups further enriches the aromatic ring with electrons, leading to a more pronounced decrease in the electrophilicity of the aldehyde's carbonyl carbon. Consequently, from a purely electronic standpoint, This compound is expected to be less reactive towards nucleophiles at the aldehyde group than 2-aminobenzaldehyde .
Steric Effects
The methoxy group at the 6-position is in close proximity to the 2-amino group. This ortho-relationship introduces significant steric hindrance around the amino group. This steric bulk can impede the approach of electrophiles or other reactants to the nitrogen atom, thereby reducing the nucleophilicity and reactivity of the amino group in this compound compared to the sterically unhindered amino group in 2-aminobenzaldehyde . This steric hindrance can also influence the orientation of the amino group relative to the aldehyde, which can have implications for intramolecular reactions and cyclization processes.
Comparative Reactivity in Key Synthetic Transformations
The differing electronic and steric profiles of these two aldehydes manifest in their reactivity in common synthetic transformations, most notably the Friedländer annulation for quinoline synthesis and Schiff base formation.
Friedländer Synthesis of Quinolines
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by acid or base, to produce a quinoline.[1] The reaction is a cornerstone in the synthesis of this important heterocyclic motif.
While direct comparative kinetic studies are scarce, the expected trend is a slower reaction rate and potentially lower yields for this compound in the Friedländer synthesis compared to 2-aminobenzaldehyde . This is attributed to two main factors:
-
Reduced Electrophilicity of the Aldehyde: The initial and often rate-determining step in the Friedländer synthesis under basic conditions is the aldol condensation, which involves the nucleophilic attack of an enolate on the aldehyde carbonyl. The decreased electrophilicity of the aldehyde in this compound would slow down this initial condensation step.
-
Steric Hindrance at the Amino Group: The subsequent intramolecular cyclization involves the attack of the amino group onto a carbonyl group. While this is an intramolecular process, the steric bulk of the adjacent methoxy group could influence the conformational preferences required for this cyclization to occur efficiently.
Figure 2: General workflow for Schiff base formation.
Experimental Protocols
To facilitate further research and direct comparison, the following established protocols for reactions involving 2-aminobenzaldehydes are provided. Researchers should note that optimization may be required when applying these to this compound due to its differing reactivity.
Protocol 1: General Procedure for Friedländer Quinoline Synthesis
Materials:
-
2-Aminobenzaldehyde or this compound (1 equivalent)
-
Ketone with α-methylene group (e.g., acetone, ethyl acetoacetate) (1-3 equivalents)
-
Catalyst: Acetic acid (solvent) or a catalytic amount of a base (e.g., NaOH, KOH) or acid (e.g., p-TsOH)
-
Solvent (if not using acetic acid as solvent, e.g., ethanol, toluene)
Procedure:
-
Dissolve the 2-aminobenzaldehyde derivative in the chosen solvent in a round-bottom flask.
-
Add the ketone to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by precipitation and filtration, or by extraction followed by solvent evaporation.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation: The identity and purity of the synthesized quinoline can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by melting point determination.
Protocol 2: General Procedure for Schiff Base Formation
Materials:
-
2-Aminobenzaldehyde or this compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Solvent (e.g., ethanol, methanol)
-
Dehydrating agent (optional, e.g., anhydrous MgSO₄)
Procedure:
-
Dissolve the 2-aminobenzaldehyde derivative in the chosen solvent in a round-bottom flask.
-
Add the primary amine to the solution.
-
(Optional) Add a dehydrating agent to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, the Schiff base may precipitate from the solution and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude product.
-
Purify the product by recrystallization if necessary.
Self-Validation: The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum, as well as the characteristic C=N stretch in the IR spectrum.
Summary and Outlook
For researchers in drug development and synthetic chemistry, this comparative analysis underscores the importance of considering both electronic and steric factors when designing synthetic routes. While this compound may exhibit lower reactivity, this can also be advantageous in achieving selectivity in more complex molecular architectures. Future quantitative studies, such as kinetic profiling of these two compounds in standardized reactions, would provide invaluable data for predictive modeling and reaction optimization.
References
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Available at: ResearchGate. [Link]
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC. [Link]
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2019). PMC. [Link]
- SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. (2021). ResearchGate. [Link]
- Pfitzinger reaction. (n.d.). Wikipedia. [Link]
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
- Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds. (2003). Royal Society of Chemistry. [Link]
- Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. (n.d.). ResearchGate. [Link]
- Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2023). MDPI. [Link]
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). EJBPS. [Link]
- 2-Aminobenzaldehyde. (n.d.). Wikipedia. [Link]
- An expeditious synthesis of 6,7-dihydrodibenzo[b,j] phenanthroline derivatives as fluorescent materials. (2022). PMC. [Link]
- Study of Some Metal Schiff Base Complexes with Biological Action : A Short Review. (n.d.). IJNRD. [Link]
- Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. (2014). ResearchGate. [Link]
- Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. (2025). Springer. [Link]
- A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2018). MDPI. [Link]
- Unusual Product Distribution from Friedländer Reaction of Di- and Triacetylbenzenes with 3-Aminonaphthalene-2-carbaldehyde and Properties of New Benzo[g]quinoline-Derived Aza-aromatics. (2014). MDPI. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Amino-6-methoxybenzaldehyde
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-6-methoxybenzaldehyde. As a compound frequently utilized in the synthesis of complex organic molecules in pharmaceutical and materials science research, its responsible management is paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and chemical waste management principles.
Understanding the Hazard Profile
Inferred Hazard Classifications:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This table is based on data from analogous compounds and should be considered a precautionary guideline.
The dual functionality of an aromatic amine and an aldehyde group suggests that it may be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][6]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, ensure that the following personal protective equipment is worn. The causality behind these choices is to create a barrier against potential skin and eye contact, and to prevent inhalation of any dust or vapors.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[3][4]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[3]
-
Body Protection : A laboratory coat is required to protect against skin contact.
-
Respiratory Protection : If handling the solid material outside of a fume hood where dust may be generated, or if working with solutions that may produce vapors, a NIOSH-approved respirator is recommended.[2][4]
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill : Determine the extent of the spill. For spills larger than what can be safely managed by laboratory personnel, contact your institution's Environmental Health and Safety (EHS) office.
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Section 2.
-
Contain the Spill : For solid spills, carefully sweep up the material and place it into a designated waste container.[1][5] Avoid generating dust. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the substance.[4][7]
-
Clean the Area : Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Dispose of Cleanup Materials : All materials used for the cleanup, including absorbent pads, contaminated gloves, and wipes, must be disposed of as hazardous waste.[7] Place these materials in a sealed and properly labeled waste container.
Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[8][9]
Disposal Decision Workflow:
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Characterization : All waste containing this compound must be classified as hazardous. If it is mixed with other substances, the waste stream must be characterized to identify all components.
-
Segregation : Keep waste containing this compound separate from other waste streams to avoid unintended reactions. In particular, keep it away from strong oxidizing agents, strong bases, and strong reducing agents.[1][6]
-
Containerization : Use a designated, leak-proof, and chemically compatible container for the waste.[9] The container must be kept closed except when adding waste.[8]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste stream. The date of accumulation should also be included.
-
Storage : Store the waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel. This area should be away from general laboratory traffic and incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[1][10]
Potential for In-Lab Neutralization (for expert use only)
While not a standard disposal procedure, in-lab neutralization may be considered in specific circumstances by highly experienced personnel with a thorough understanding of the reaction chemistry. This should only be performed after a careful risk assessment and with the approval of your institution's safety officer.
-
For the Aldehyde Group : Aldehydes can be neutralized by oxidation. One possible method involves the use of potassium permanganate in an acidic solution. However, this reaction can be vigorous. Another approach is treatment with sodium pyrosulfite, which can form a non-toxic adduct.[11]
-
For the Aromatic Amine Group : Aromatic amines can also be degraded by oxidation with acidified potassium permanganate.[12]
It is critical to reiterate that these are not routine disposal methods and should not be attempted without expert knowledge and appropriate safety precautions. The primary and recommended disposal method is through a licensed hazardous waste contractor.
Emergency Procedures
First Aid Measures:
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][13]
-
In case of skin contact : Immediately wash skin with plenty of soap and water.[2][4] Remove contaminated clothing and wash it before reuse. If irritation persists, get medical attention.[2]
-
If inhaled : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2]
-
If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3][14]
In all cases of exposure, it is advisable to seek medical attention and provide the attending physician with the available safety information for this or analogous compounds.
References
-
Bio-Rad. (2013, September 9). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]
- Chem-Impex International, Inc. (n.d.). MSDS of 2-amino-3-methoxybenzaldehyde. Retrieved from a relevant chemical supplier website.
- University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
- CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
